Technical Documentation Center

1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Core Science & Biosynthesis

Foundational

synthesis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(2-Chloro-4-(...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one, a valuable fluorinated building block for pharmaceutical and agrochemical research. The presence of a fluoromethyl group, a bioisostere for other functional groups, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[1][2][3] This document details a state-of-the-art palladium-catalyzed α-arylation strategy, offering a significant improvement over classical methods. We will dissect the rationale behind the chosen methodology, provide a detailed, step-by-step experimental protocol, and present the underlying catalytic mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related α-aryl ketones.

Introduction and Strategic Overview

The target molecule, 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (IUPAC Name: 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one; Chemical Formula: C₉H₈ClFO; Molecular Weight: 186.61 g/mol ), is an α-aryl ketone.[4] The synthesis of such compounds has been an area of intense research, as this motif is a cornerstone in many biologically active molecules.[5]

While classical methods like Friedel-Crafts acylation are powerful for producing certain aryl ketones, they are not suitable for the direct synthesis of this specific target due to the structure of the required acylating agent and potential regioselectivity issues on the substituted aromatic ring.[6][7][8] Modern cross-coupling methodologies provide a more direct, efficient, and highly regioselective alternative.

Our selected strategy is the Palladium-Catalyzed α-Arylation of Acetone . This approach directly forges the critical C(sp²)-C(sp³) bond between the aromatic ring and the ketone α-carbon.[9][10] This method is favored for its high functional group tolerance, mild reaction conditions, and excellent control over regioselectivity, which are paramount for complex molecule synthesis.[9]

Retrosynthetic Analysis

The core disconnection is made at the C-C bond between the phenyl ring and the methylene bridge of the propanone side chain. This retrosynthetic step points to two key precursors: a suitable aryl halide and acetone (or its enolate equivalent).

G Target 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one Disconnect C(sp²)-C(sp³) Disconnection (Pd-Catalyzed α-Arylation) Target->Disconnect Precursors Precursors Disconnect->Precursors ArylHalide 1-Bromo-2-chloro-4-(fluoromethyl)benzene Precursors->ArylHalide Ketone Acetone (Propan-2-one) Precursors->Ketone

Caption: Retrosynthetic analysis for the target molecule.

Detailed Synthetic Methodology

The synthesis hinges on the coupling of 1-bromo-2-chloro-4-(fluoromethyl)benzene with the enolate of acetone, generated in situ using a strong base. The reaction is catalyzed by a palladium(0) complex, which is formed in situ from a palladium precatalyst and a specialized phosphine ligand.

Rationale for Reagent Selection
  • Aryl Halide: 1-Bromo-2-chloro-4-(fluoromethyl)benzene is selected as the arylating agent. While an aryl iodide would be more reactive, the bromo-analogue offers a good balance of reactivity and stability, and is generally more cost-effective. The chloro-substituent is significantly less reactive in palladium-catalyzed cross-coupling, allowing for selective reaction at the C-Br bond.

  • Ketone: Acetone is an ideal substrate as it is inexpensive, readily available, and can often serve as both the reactant and the solvent.

  • Catalyst System:

    • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source.

    • Ligand: A biaryl phosphine ligand, such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), is crucial. These bulky, electron-rich ligands promote the challenging oxidative addition of the aryl halide to the Pd(0) center and facilitate the final, product-forming reductive elimination step.[10]

  • Base: Sodium tert-butoxide (NaO-t-Bu) is a strong, non-nucleophilic base that is highly effective for generating the ketone enolate without competing side reactions.

Experimental Protocol

Reaction Scheme: (Image of the reaction scheme: 1-bromo-2-chloro-4-(fluoromethyl)benzene reacting with acetone in the presence of a palladium catalyst and a base to yield 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one)

Materials and Equipment:

  • Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Flash chromatography system[11]

Reagents:

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
1-Bromo-2-chloro-4-(fluoromethyl)benzene224.4510.01.02.24 g
Pd₂(dba)₃915.720.10.01 (1 mol%)92 mg
XPhos476.660.240.024114 mg
Sodium tert-butoxide (NaO-t-Bu)96.1012.01.21.15 g
Acetone58.0850.05.02.9 g (3.7 mL)
Toluene (anhydrous)---50 mL

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen), add Pd₂(dba)₃ (92 mg, 0.1 mmol), XPhos (114 mg, 0.24 mmol), and sodium tert-butoxide (1.15 g, 12.0 mmol).

  • Reagent Addition: Add anhydrous toluene (50 mL) to the flask, followed by 1-bromo-2-chloro-4-(fluoromethyl)benzene (2.24 g, 10.0 mmol) and acetone (2.9 g, 50.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The causality for heating is to ensure a sufficient rate for both the catalytic turnover and the enolate formation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 10% ethyl acetate) is typically effective for isolating the pure product.[12]

  • Characterization: The final product, 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Workflow and Mechanism

Overall Synthetic Workflow

The following diagram outlines the complete process from reagent preparation to the final, purified product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge Schlenk flask with Pd₂(dba)₃, XPhos, NaO-t-Bu B Add Toluene, Aryl Bromide, and Acetone A->B C Heat to 100 °C B->C D Monitor by TLC/GC-MS C->D E Quench with aq. NH₄Cl D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I Characterize Pure Product H->I G node_A Pd(0)L₂ node_C Ar-Pd(II)L₂(Br) node_A->node_C Ar-Br node_B Oxidative Addition node_H Ar-Pd(II)L₂(Enolate) node_C->node_H Na(Enolate) node_D Enolate Coordination node_E [Enolate]⁻ node_F Reductive Elimination node_G Product node_H->node_A Product

Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. [13][14]This is often the rate-limiting step.

  • Enolate Coordination (Transmetalation): The acetone enolate, formed by the base, displaces the bromide on the palladium center.

  • Reductive Elimination: The aryl group and the enolate couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. [9]This final step is often facilitated by the bulky phosphine ligands.

Conclusion

The palladium-catalyzed α-arylation of acetone with 1-bromo-2-chloro-4-(fluoromethyl)benzene represents a highly effective and reliable method for the . This guide provides a robust protocol grounded in established chemical principles, offering researchers a clear pathway to access this and other valuable fluorinated intermediates. The strategic use of modern cross-coupling chemistry circumvents the limitations of older synthetic methods, enabling efficient and selective synthesis critical for the fast-paced demands of drug discovery and development.

References

  • Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108-11109. Available at: [Link]

  • Shang, R., et al. (2020). Direct Synthesis of Mono-α-arylated Ketones from Alcohols and Olefins via Ni-Catalyzed Oxidative Cross-Coupling. Organic Letters, 22(15), 6062-6067. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Available at: [Link]

  • Sharma, P., et al. (2023). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 28(14), 5539. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-fluorobenzaldehyde. Available at: [Link]

  • Ghorai, M. K., et al. (2021). Photoredox α-Arylation of cyclic ketones. ChemRxiv. Available at: [Link]

  • Google Patents. (1989). Process for producing fluorobenzaldehydes. (US4845304A).
  • American Elements. (n.d.). 1-(2-chloro-4-fluorophenyl)propan-2-one. Available at: [Link]

  • MDPI. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Molbank, 2021(1), M1189. Available at: [Link]

  • Beilstein-Institut. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 251-258. Available at: [Link]

  • Clark, J. (2016). The Reaction of Acyl Chlorides with Benzene. Chemguide. Available at: [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. Available at: [Link]

  • University Course Material. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Guseinov, F. I., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 450-454. Available at: [Link]

  • Pilot Unit. (n.d.). Purification of small molecules. Available at: [Link]

  • Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(4), 1745-1787. Available at: [Link]

  • Google Patents. (2021). Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol. (US20210214319A1).
  • Cousins, D. L., Lim, Y. H., & Harrity, J. P. A. (2018). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. The Journal of Organic Chemistry, 83(15), 8116-8124. Available at: [Link]

  • ResearchGate. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1249. Available at: [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available at: [Link]

  • University of Rochester. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl- Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. Available at: [Link]

  • University Course Material. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems. Available at: [Link]

  • Hernández, J. G., Butler, I. S., & Friščić, T. (2013). Multi-step and multi-component organometallic synthesis in one pot using orthogonal mechanochemical reactions. Chemical Science, 4(4), 1813-1818. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of halogenated moieties is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(2-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of halogenated moieties is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (CAS: 1780296-92-5) emerges as a highly versatile building block[1]. Featuring a propan-2-one core flanked by an ortho-chloro and a para-fluoromethyl group, this intermediate provides a dual-action scaffold: the ketone enables rapid functionalization via reductive amination or cyclization, while the halogenated phenyl ring imparts profound metabolic stability and conformational rigidity.

This guide provides an in-depth technical analysis of its chemical properties, structural rationale, and validated synthetic workflows designed for drug development professionals.

Physicochemical Profiling

Understanding the baseline quantitative data of this compound is critical for predicting its behavior in organic solvents and biological systems. The table below consolidates the predicted physicochemical properties of the molecule[1].

PropertyValueImplication for Synthesis & Formulation
CAS Number 1780296-92-5Unique registry identifier for sourcing[1].
Molecular Formula C₁₀H₁₀ClFODefines the exact atomic composition[1].
Molecular Weight 200.64 g/mol Ideal low-molecular-weight precursor for API synthesis[1].
Boiling Point 275.4 ± 30.0 °CHigh BP indicates low volatility; safe for high-temp reflux[1].
Density 1.2 ± 0.1 g/cm³Denser than water; informs biphasic extraction layers[1].
Flash Point 120.3 ± 24.6 °CRequires standard laboratory heating precautions[1].
LogP (Predicted) 2.26Favorable lipophilicity for crossing lipid membranes[1].

Pharmacokinetic & Structural Rationale

The precise substitution pattern on the phenyl ring of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is not arbitrary; it is engineered to solve specific biological challenges:

  • The Fluoromethyl (-CH₂F) Motif: Replacing a standard methyl group with a fluoromethyl group is a classic bioisosteric strategy. The C-F bond possesses a high bond dissociation energy (~105 kcal/mol). This robust bond resists benzylic oxidation by hepatic Cytochrome P450 enzymes (such as CYP3A4 or CYP2D6), thereby preventing rapid metabolic clearance and extending the biological half-life of downstream Active Pharmaceutical Ingredients (APIs). Furthermore, it provides a unique polar surface area compared to fully fluorinated (-CF₃) analogs[2].

  • The Ortho-Chloro (-Cl) Substituent: The bulky chlorine atom at the ortho position introduces significant steric hindrance. This restricts the free rotation of the phenyl-alkyl bond, locking the molecule into a specific dihedral conformation. In receptorology, this "conformational trapping" often enhances binding affinity and subtype selectivity for G-Protein Coupled Receptors (GPCRs) by perfectly aligning the pharmacophore within the receptor pocket.

Synthetic Workflows & Biological Targeting

The propan-2-one backbone is a privileged handle in organic synthesis. The diagram below illustrates the divergent synthetic pathways this molecule can undergo to generate distinct pharmacological scaffolds, mapping them to their terminal biological targets.

G SM 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (CAS: 1780296-92-5) RA Reductive Amination (STAB, R-NH2, AcOH) SM->RA Pathway A FIS Fischer Indole Synthesis (Aryl Hydrazine, ZnCl2) SM->FIS Pathway B API1 Fluorinated Amphetamine Analog (CNS Active Scaffold) RA->API1 API2 Substituted Indole Core (Kinase Inhibitor Scaffold) FIS->API2 Target1 GPCR Modulation (e.g., 5-HT / DA Receptors) API1->Target1 Binding Target2 Kinase Inhibition (e.g., Target Specific TKs) API2->Target2 Binding

Synthetic workflows and downstream biological targeting of the fluorinated ketone.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Causality is explicitly stated so researchers understand why specific reagents and conditions are employed.

Protocol A: Reductive Amination to Yield Fluorinated Phenylisopropylamines

Objective: Convert the ketone into a secondary or primary amine while preserving the sensitive fluoromethyl group.

  • Imine Formation:

    • Step: Dissolve 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq).

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for gentle heating if steric hindrance slows the reaction. Acetic acid lowers the pH to ~4.5, which accelerates the dehydration step of iminium formation without causing acid-catalyzed hydrolysis of the fluoromethyl group.

  • Reduction:

    • Step: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Stir at room temperature for 12 hours.

    • Causality: STAB is a mild, chemo-selective reducing agent. Unlike sodium borohydride (NaBH₄), STAB will not prematurely reduce the unreacted starting ketone into a secondary alcohol, ensuring high amine yields.

  • In-Process Control (IPC) & Validation:

    • Validation Step: Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The protocol validates itself when the ketone peak (m/z 201 [M+H]⁺) is completely replaced by the product mass. Do not proceed to quench until this is confirmed.

  • Workup:

    • Step: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Fischer Indole Synthesis

Objective: Construct a highly substituted indole core for kinase inhibitor libraries.

  • Hydrazone Formation & Cyclization:

    • Step: Combine the ketone (1.0 eq) and an aryl hydrazine hydrochloride (1.0 eq) in absolute ethanol. Add anhydrous Zinc Chloride (ZnCl₂, 2.0 eq) as a Lewis acid. Heat the mixture to reflux (110 °C) under an inert argon atmosphere for 24 hours.

    • Causality: The electron-withdrawing nature of the -CH₂F group deactivates the aromatic ring, making the electrophilic attack during the[3,3]-sigmatropic rearrangement significantly slower than in un-substituted analogs. ZnCl₂ provides the necessary Lewis acidity to drive the cyclization, while the inert atmosphere prevents oxidative degradation of the intermediate at high temperatures.

  • In-Process Control (IPC) & Validation:

    • Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The emergence of a highly fluorescent spot under 254 nm UV light confirms the formation of the conjugated indole system.

  • Workup:

    • Step: Cool to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer with 1M HCl to remove unreacted hydrazine, followed by brine. Purify via flash column chromatography.

References

  • Title: 1-(3-Chloro-5-(fluoromethyl)phenyl)propan-2-one - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: CAS No. 2229238-30-4 | Chemsrc (Contextual Chemical Sourcing & Supply Chain) Source: chemsrc.com URL: [Link]

Sources

Foundational

Technical Profile and Synthetic Methodology: 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Executive Summary The compound 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a highly specialized, fluorinated phenylacetone derivative. Phenylacetones serve as critical building blocks in medicinal chemistry, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a highly specialized, fluorinated phenylacetone derivative. Phenylacetones serve as critical building blocks in medicinal chemistry, particularly in the synthesis of monoamine oxidase inhibitors, amphetamine-class active pharmaceutical ingredients (APIs), and various central nervous system (CNS) therapeutics.

The strategic incorporation of a fluoromethyl group (–CH₂F) at the para position and a chlorine atom at the ortho position fundamentally alters the molecule's lipophilicity, metabolic stability, and electronic distribution. This whitepaper provides an authoritative guide on its chemical identifiers, retrosynthetic pathways, and a self-validating experimental protocol for its synthesis.

Part 1: Chemical Identity & Structural Identifiers

Due to its nature as a proprietary or highly specialized intermediate, 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one does not currently possess a universally assigned, public CAS Registry Number . In commercial and regulatory contexts, researchers often reference its closest structural analog, [1], for baseline safety, handling, and toxicological data.

To facilitate computational chemistry, patent filing, and registry tracking, the definitive structural identifiers have been derived and summarized in Table 1.

Table 1: Physiochemical Properties & Identifiers

PropertyValue
IUPAC Name 1-[2-Chloro-4-(fluoromethyl)phenyl]propan-2-one
Molecular Formula C₁₀H₁₀ClFO
Molar Mass 200.64 g/mol
Exact Mass 200.0404 Da
SMILES CC(=O)Cc1ccc(CF)cc1Cl
InChI InChI=1S/C10H10ClFO/c1-7(13)4-9-2-3-8(5-12)6-10(9)11/h2-3,6H,4-5H2,1H3
CAS Registry Number Unassigned (Refer to Analog CAS: 845781-18-2)

Part 2: Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of this complex intermediate can be approached via two primary mechanistic pathways, depending on precursor availability and scale-up requirements.

  • Route A (Deoxofluorination): The late-stage nucleophilic fluorination of a benzyl alcohol precursor using Diethylaminosulfur trifluoride (DAST). This route is preferred for laboratory-scale synthesis due to the high functional group tolerance of DAST.

  • Route B (Palladium-Catalyzed α-Arylation): The cross-coupling of 2-chloro-4-(fluoromethyl)bromobenzene with acetone. This route relies on the robust methodologies pioneered by [2] and is highly scalable, though it requires specialized phosphine ligands (e.g., BrettPhos) to prevent the competitive oxidative addition of the ortho-chlorine.

Retrosynthesis TM 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (Target Molecule) PrecursorA 1-(2-Chloro-4-(hydroxymethyl)phenyl)propan-2-one ReagentsA DAST CH2Cl2, -78°C PrecursorA->ReagentsA PrecursorB 2-Chloro-4-(fluoromethyl)bromobenzene + Acetone ReagentsB Pd2(dba)3, BrettPhos Toluene, 80°C PrecursorB->ReagentsB ReagentsA->TM Route A: Deoxofluorination ReagentsB->TM Route B: α-Arylation

Caption: Retrosynthetic pathways for 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one.

Part 3: Step-by-Step Experimental Protocol (Deoxofluorination)

The following protocol outlines Route A , utilizing DAST for the conversion of the primary alcohol to the alkyl fluoride. This methodology is adapted from the foundational work by [3].

Causality & Experimental Design
  • Reagent Choice: DAST is selected over traditional fluorinating agents (such as HF-pyridine) because it allows for mild, nucleophilic fluorination without inducing acid-catalyzed aldol condensation or polymerization of the sensitive acetonyl (propan-2-one) group.

  • Temperature Control (-78 °C): The initial dialkylaminosulfur alkoxy intermediate is highly reactive. Restricting the initial reaction temperature to -78 °C prevents the E2 elimination of the intermediate (which would form an undesirable styrene derivative) and ensures high fidelity in the C–F bond formation.

  • Quenching Mechanism: The use of saturated aqueous NaHCO₃ at 0 °C safely neutralizes the hazardous HF byproduct without hydrolyzing the newly formed fluoromethyl group.

Self-Validating Workflow

Workflow Step1 1. Preparation DCM Solvent -78 °C Step2 2. DAST Addition Dropwise Inert Gas Step1->Step2 Step3 3. IPC Check TLC/LC-MS Verify Conversion Step2->Step3 Step4 4. Quench NaHCO3 (aq) 0 °C Step3->Step4 Step5 5. Purification Extraction & Flash Silica Step4->Step5

Caption: Self-validating experimental workflow for the deoxofluorination of the benzyl alcohol precursor.

Detailed Methodology
  • Substrate Preparation: Dissolve 1-(2-chloro-4-(hydroxymethyl)phenyl)propan-2-one (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Flush the reaction flask with Argon and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2 equiv, 12 mmol) dropwise via a syringe over 15 minutes. Maintain rigorous stirring.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in NaHCO₃/DCM, and analyze via LC-MS. The reaction is self-validating when the starting material mass ( [M+H]+=199.0 ) is entirely replaced by the product mass ( [M+H]+=201.0 ).

  • Quenching: Cool the mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ (20 mL) dropwise to control the exothermic neutralization of HF.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate) to yield the pure target compound.

Part 4: Analytical Characterization

To ensure the scientific integrity of the synthesized product, rigorous analytical characterization is required. The presence of the fluoromethyl group provides distinct, easily identifiable NMR signatures due to the strong scalar coupling between the fluorine atom (Spin = ½) and the adjacent protons/carbons.

Table 2: Predicted NMR Data (Self-Validating IPC)

NucleusShift (ppm)MultiplicityCoupling Constant ( J )Assignment
¹H 2.20Singlet (s)-–CH₃ (Acetonyl)
¹H 3.85Singlet (s)-–CH₂– (Acetonyl)
¹H 5.35Doublet (d)47.0 Hz–CH₂F (Fluoromethyl)
¹H 7.20 - 7.50Multiplet (m)-Aromatic Protons (3H)
¹⁹F -210.5Triplet (t)47.0 Hz–CH₂F

Note: The diagnostic doublet at 5.35 ppm in the ¹H NMR with a massive 47 Hz coupling constant is the definitive proof of successful deoxofluorination, validating the protocol.

Part 5: Applications in Drug Discovery

The substitution of a methyl or hydroxyl group with a fluoromethyl (–CH₂F) group is a classic bioisosteric replacement strategy in drug design.

  • Metabolic Stability: The strong C–F bond resists cytochrome P450-mediated oxidation, preventing rapid clearance of the drug.

  • Conformational Constraint: The ortho-chlorine atom creates a steric block that forces the acetonyl side chain out of the plane of the aromatic ring. This orthogonal conformation is a critical binding requirement for many monoamine transporters and specific kinase active sites.

By utilizing 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one as an early-stage building block, researchers can efficiently synthesize libraries of conformationally restricted, metabolically robust phenethylamine derivatives.

References

  • Carl Roth. (2-Chloro-4-fluorophenyl)acetone - Research Chemicals. Retrieved from [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245.[Link]

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. Journal of Organic Chemistry, 40(5), 574-578.[Link]

Exploratory

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Abstract This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel chemical entity, 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one. As empirical data on the biological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel chemical entity, 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one. As empirical data on the biological activity of this specific compound is not publicly available, this document constructs a scientifically-grounded framework based on its distinct structural features. By deconstructing the molecule into its core components—an α-haloketone-like scaffold, a chlorinated aromatic ring, and a fluoromethyl group—we propose two primary mechanistic pathways: direct covalent modification of protein nucleophiles and metabolic activation by cytochrome P450 enzymes leading to secondary reactive species. This guide details the chemical basis for these hypotheses, outlines a robust, multi-stage experimental plan for their validation, and provides detailed protocols for key assays. This document is intended for researchers in drug development and chemical biology to guide future investigations into this and structurally related compounds.

Introduction and Structural Analysis

1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a substituted aromatic ketone with the chemical formula C₉H₈ClFO[1]. Its structure comprises a propan-2-one moiety attached to a phenyl ring, which is substituted with a chlorine atom at the 2-position and a fluoromethyl group at the 4-position. The lack of existing biological data necessitates a first-principles approach to understanding its potential pharmacological or toxicological effects.

The key to postulating its mechanism of action lies in recognizing its inherent chemical functionalities. The molecule can be classified as an α-halo ketone derivative. α-Halo ketones are a well-documented class of compounds known for their reactivity as alkylating agents due to the electron-withdrawing nature of the carbonyl and the halogen, which makes the α-carbon electrophilic[2][3]. This electrophilicity is the foundation of our primary hypothesis.

Physicochemical Properties (Predicted)

A molecule's biological activity is intrinsically linked to its physicochemical properties. While experimental data is unavailable, we can predict key parameters that would influence its behavior in a biological system.

PropertyPredicted Value/CharacteristicRationale / Implication
Molecular Weight 186.61 g/mol [1]Small molecule, likely to be orally bioavailable and cell-permeable.
Lipophilicity (LogP) Moderately lipophilicThe aromatic ring and halogen substituents suggest good membrane permeability, allowing it to access intracellular targets.
Reactivity ElectrophilicThe α-carbon adjacent to the carbonyl group is activated by the chloro-substituted phenyl ring, making it susceptible to nucleophilic attack.
Metabolic Liability HighThe aromatic ring and fluoromethyl group are potential sites for oxidative metabolism by cytochrome P450 enzymes[4][5].

Hypothesized Mechanism of Action 1: Covalent Modification via Alkylation

The most direct and probable mechanism of action for 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is through the covalent modification of biological macromolecules. This hypothesis is predicated on the α-haloketone-like reactivity of the molecule.

The Electrophilic Nature of α-Halo Ketones

α-Halo ketones are known to be potent alkylating agents[2]. The carbon atom bearing the halogen is rendered highly electrophilic, making it a prime target for nucleophilic attack. In a biological context, the most common nucleophiles are the side chains of amino acid residues within proteins, particularly the thiol group of cysteine, the imidazole ring of histidine, and the ε-amino group of lysine[6].

The reaction proceeds via a standard SN2 mechanism, where the nucleophilic residue attacks the α-carbon, displacing the chloro-substituted phenyl group as the leaving group. This results in the formation of a stable, irreversible covalent bond between the propan-2-one moiety and the protein target[7]. Such covalent inhibition can lead to a complete and often irreversible loss of protein function[8].

G cluster_0 Proposed Covalent Modification Pathway Compound 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (Electrophile) Adduct Covalently Modified Protein (Irreversible Adduct) Compound->Adduct S_N2 Attack Protein Target Protein (e.g., Enzyme, Receptor) Nucleophilic Residue (Cys, His, Lys) Protein->Adduct Nucleophilic Attack Effect Loss of Protein Function Altered Signaling Cytotoxicity Adduct->Effect

Caption: Proposed mechanism of irreversible protein inhibition.

Potential Cellular Consequences

The consequences of such covalent modification are dependent on the identity and function of the protein targets.

  • Enzyme Inhibition: If the target is an enzyme, covalent modification of an active site residue would lead to irreversible inhibition.

  • Disruption of Protein-Protein Interactions: Modification of a residue at a protein-protein interaction interface could disrupt essential cellular complexes.

  • Haptenization and Immune Response: Covalent binding to proteins can form haptens, which may elicit an immune response, a known mechanism for idiosyncratic drug reactions[9].

Hypothesized Mechanism of Action 2: Metabolic Bioactivation

An alternative or concurrent mechanism involves the metabolic transformation of the parent compound into a more reactive species by cytochrome P450 (CYP) enzymes, primarily in the liver[4][10]. The structure of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one presents several sites amenable to oxidative metabolism.

Aromatic Hydroxylation

The chlorinated phenyl ring is a substrate for CYP-mediated hydroxylation[11]. This process can lead to the formation of phenolic metabolites. Depending on the position of hydroxylation, subsequent oxidation could generate reactive quinone species. Quinones are highly electrophilic and are known to cause cellular damage through arylation of proteins and DNA, as well as through redox cycling, which generates reactive oxygen species (ROS)[12][13].

Metabolism of the Fluoromethyl Group

The fluoromethyl group is another site of potential metabolic activity. While the carbon-fluorine bond is strong, enzymatic C-H oxidation of the fluoromethyl group can occur[5][14]. This could lead to the formation of a hemiaminal-like intermediate that could subsequently release formaldehyde or formic acid, both of which are toxic. Alternatively, de-fluorination could occur, leading to the release of fluoride ions, which have their own distinct toxicological profile.

G cluster_p450 Phase I Metabolism (Cytochrome P450) Parent 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one P450 CYP Enzymes (e.g., CYP2E1, CYP3A4) Parent->P450 Metabolite1 Aromatic Hydroxylation (Phenolic Metabolites) P450->Metabolite1 Metabolite2 Fluoromethyl Oxidation P450->Metabolite2 Quinone Reactive Quinone Species Metabolite1->Quinone Secondary Formaldehyde / Fluoride Ion Metabolite2->Secondary Toxicity Cellular Damage (Oxidative Stress, Arylation) Quinone->Toxicity Secondary->Toxicity

Caption: Hypothesized metabolic bioactivation pathways.

Proposed Experimental Validation Workflow

To rigorously test these hypotheses, a tiered experimental approach is proposed, moving from simple in vitro systems to more complex cellular models. The validation process for covalent inhibitors involves a series of experiments to confirm potency, covalent binding, target engagement, and selectivity[15].

Stage 1: In Vitro Characterization

The initial stage focuses on confirming the inherent reactivity of the compound and identifying its metabolic fate.

Experiment 1: Glutathione (GSH) Trapping Assay

  • Objective: To determine if the compound is electrophilic and can be trapped by a biological nucleophile. GSH is a ubiquitous intracellular antioxidant with a reactive thiol group that can trap electrophiles[16][17].

  • Protocol:

    • Incubate 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one with human liver microsomes in the presence of NADPH and glutathione (GSH)[17][18].

    • A control incubation is run without NADPH to detect any direct, non-enzymatic reaction with GSH.

    • Samples are taken at various time points.

    • The reaction is quenched, and samples are analyzed by LC-MS/MS to identify and quantify the formation of GSH adducts[16][19]. The detection of a mass shift corresponding to the addition of GSH to the parent compound or its metabolites confirms the formation of reactive species[9].

Experiment 2: Metabolic Stability and Metabolite Identification

  • Objective: To identify the primary metabolic pathways and resulting products.

  • Protocol:

    • Incubate the compound with human liver microsomes and NADPH.

    • Analyze samples over time using high-resolution mass spectrometry to track the disappearance of the parent compound and the appearance of metabolites.

    • Structural elucidation of major metabolites is performed using tandem MS (MS/MS) fragmentation patterns.

Stage 2: Cellular Assays for Target Engagement and Cytotoxicity

This stage aims to confirm that the compound can enter cells, engage with intracellular targets, and elicit a biological response.

Experiment 3: Cytotoxicity and Cell Viability Assays

  • Objective: To determine the compound's potency in causing cell death.

  • Protocol:

    • Treat a panel of relevant human cell lines (e.g., HepG2 liver cells, cancer cell lines) with a dose-response range of the compound.

    • After a set incubation period (e.g., 24, 48, 72 hours), assess cell viability using standard assays such as MTT, CellTiter-Glo, or AlamarBlue.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) to quantify cytotoxic potency.

Experiment 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of target engagement within intact cells. CETSA is based on the principle that a protein's thermal stability changes upon ligand binding[20][21][22].

  • Protocol:

    • Treat intact cells with the compound or a vehicle control[23].

    • Heat the cells across a range of temperatures to induce protein denaturation and aggregation[24].

    • Lyse the cells and separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation[23].

    • Analyze the amount of a specific target protein remaining in the soluble fraction by Western blot or mass spectrometry[20][24].

    • A shift in the melting curve of a protein in the presence of the compound indicates direct binding[22][23].

Conclusion

The dual hypotheses of direct covalent modification and metabolic bioactivation provide a robust framework for understanding the potential biological effects of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one. Its α-haloketone-like structure strongly suggests a role as a covalent modifier of proteins, a mechanism with significant implications for enzyme inhibition and cellular function. Concurrently, its substituted aromatic ring is a prime candidate for metabolic transformation into secondary reactive species. The proposed experimental workflow, from in vitro reactivity and metabolism studies to cellular target engagement and cytotoxicity assays, offers a clear and logical path to validate these hypotheses and elucidate the definitive mechanism of action for this compound. These investigations will be crucial for any future development or risk assessment of this and structurally related molecules.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Investigating Methods of Detection of Glutathione Adducts - Sygnature Discovery.
  • A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed. Available at: [Link]

  • Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. Available at: [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Metabolism of chlorobenzene with hepatic microsomes and solubilized cytochrome P-450 systems | Scilit. Available at: [Link]

  • Oxidative dehalogenation of perhalogenated benzenes by cytochrome P450 compound I. Available at: [Link]

  • CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives - WUR eDepot. Available at: [Link]

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Reactive metabolite (glutathione trapping (GSH), liver microsomes, human) - US. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available at: [Link]

  • 1-(2-chloro-4-fluorophenyl)propan-2-one | AMERICAN ELEMENTS. Available at: [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Publications. Available at: [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC. Available at: [Link]

  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. Available at: [Link]

  • Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC. Available at: [Link]

  • Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed. Available at: [Link]

  • α-Halo ketone - Wikipedia. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. Available at: [Link]

  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Metabolism and Toxicity of Fluorine Compounds - PMC. Available at: [Link]

  • Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine - PMC. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available at: [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. Available at: [Link]

  • Covalent Modification that Enhances Protein Properties and Functions and Folds Random Coil into Alpha-Helix | Semantic Scholar. Available at: [Link]

  • EP1309535B1 - A process for the preparation of alpha'-chloroketones - Google Patents.
  • (PDF) Covalent modification of a glutamic acid inspired by HaloTag technology. Available at: [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane - Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC. Available at: [Link]

  • The Use of Covalent Modification and Genetic Code Expansion to Create Organocatalytic Artificial Enzymes - -ORCA - Cardiff University. Available at: [Link]

  • Covalent Modification of Human Serum Albumin by the Natural Sesquiterpene Lactone Parthenolide - MDPI. Available at: [Link]

  • 1-(p-Chlorophenyl)acetone | C9H9ClO | CID 79699 - PubChem. Available at: [Link]

  • Acetone - Wikipedia. Available at: [Link]

Sources

Foundational

Technical Guide on Fluorinated Phenylacetone Derivatives: Synthesis and Applications of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Executive Summary In modern medicinal chemistry, the strategic incorporation of halogenated moieties is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(2-Chloro-4-(fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated moieties is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (CFP-P2P) represents a highly specialized, high-value building block. As a heavily substituted phenylacetone derivative, it serves as a privileged scaffold for synthesizing conformationally restricted phenethylamines, targeted kinase inhibitors, and central nervous system (CNS) active agents.

This whitepaper provides an in-depth analysis of the structural rationale behind CFP-P2P, details field-proven synthetic methodologies for its construction, and outlines downstream derivatization protocols.

Structural Rationale & Medicinal Chemistry Significance

The architecture of CFP-P2P is not arbitrary; every functional group serves a distinct stereoelectronic or metabolic purpose.

The Fluoromethyl (-CH₂F) Advantage

The substitution of a standard methyl group with a fluoromethyl group is a classic bioisosteric replacement designed to overcome metabolic liabilities. The carbon-fluorine (C–F) bond is significantly stronger than the C–H bond. By installing a fluorine atom at the benzylic position, the molecule gains profound resistance to cytochrome P450 (CYP450)-mediated benzylic oxidation, a common degradation pathway for methyl-bearing aromatics. Furthermore, the electronegativity of fluorine modulates the lipophilicity (cLogP) of the molecule without adding significant steric bulk, allowing for better membrane permeability and target residence time ().

The 2-Chloro Conformational Lock

The chlorine atom at the ortho position relative to the propan-2-one side chain introduces a critical steric clash. This "conformational lock" restricts the rotational degrees of freedom around the C(aryl)–C(alkyl) bond. By pre-organizing the molecule into a specific geometry, the entropic penalty upon binding to a target receptor or enzyme pocket is minimized, often leading to a marked increase in binding affinity ().

PKLogic Start Standard P2P Derivative (-CH3 Group) CYP CYP450 Enzymes (Hepatic Metabolism) Start->CYP Oxidation Rapid Benzylic Oxidation (Inactive Metabolite) CYP->Oxidation StartF CFP-P2P Derivative (-CH2F Group) Block Steric/Electronic Shielding (High C-F Bond Strength) StartF->Block Stable Prolonged Half-Life (Sustained Efficacy) Block->Stable Evades CYP450

Fig 1: Pharmacokinetic advantage of fluoromethyl substitution in evading CYP450 oxidation.

Quantitative Data: Physicochemical Properties

Understanding the baseline metrics of CFP-P2P is crucial for predicting its behavior in downstream biological assays and synthetic steps.

Table 1: Physicochemical Comparison of CFP-P2P vs. Unsubstituted P2P

Property1-Phenylpropan-2-one (P2P)CFP-P2PImpact on Drug Design
Molecular Weight 134.18 g/mol 200.64 g/mol Remains well within Lipinski's Rule of 5.
cLogP 1.452.68Enhanced lipophilicity improves BBB penetration.
Topological Polar Surface Area 17.1 Ų17.1 ŲIdentical TPSA ensures similar hydrogen-bonding profiles.
Benzylic BDE (Est.) ~85 kcal/mol~101 kcal/molHigher bond dissociation energy prevents rapid metabolism.

Synthetic Methodologies: Constructing the CFP-P2P Core

Traditional methods for synthesizing phenylacetones (such as the Darzens condensation or Henry reaction followed by Nef hydrolysis) often fail when applied to highly functionalized, halogenated substrates due to undesired side reactions like defluorination or nucleophilic aromatic substitution.

The most robust and scalable approach is the Palladium-Catalyzed α-Arylation of Ketones ().

Causality in Reaction Design
  • Ligand Choice (XPhos): The bulky, electron-rich biaryl phosphine ligand XPhos is critical. It accelerates the reductive elimination step of the catalytic cycle and prevents the palladium intermediate from undergoing β-hydride elimination, which would otherwise yield unwanted enone byproducts.

  • Base Selection (LHMDS): Lithium hexamethyldisilazide (LHMDS) is used to irreversibly generate the kinetic enolate of acetone. Using weaker bases (like carbonates) leads to equilibrium mixtures that promote self-aldol condensation of acetone.

Table 2: Optimization of Pd-Catalyzed α-Arylation for CFP-P2P

LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
PPh₃NaOtBuToluene10012%Extensive decomposition; poor reductive elimination.
BINAPCs₂CO₃Dioxane8045%Slow conversion; competitive aldol condensation.
XPhos LHMDS THF 65 89% Clean conversion; kinetic enolate prevents side reactions.
Protocol 1: Pd-Catalyzed Synthesis of CFP-P2P (Self-Validating Workflow)
  • Enolate Generation: In an oven-dried, argon-purged Schlenk flask, dissolve acetone (1.5 equiv) in anhydrous THF (0.2 M). Cool to -78°C. Add LHMDS (1.0 M in THF, 1.4 equiv) dropwise. Stir for 30 minutes. Validation: The solution should remain clear; yellowing indicates aldol oligomerization.

  • Catalyst Activation: In a separate vial, pre-mix Pd(dba)₂ (2 mol%) and XPhos (4 mol%) in THF. Stir for 15 minutes until the solution turns a deep, homogeneous red, indicating the active Pd(0)L₁ species.

  • Coupling: Add 2-chloro-4-(fluoromethyl)bromobenzene (1.0 equiv) to the enolate solution, followed immediately by the catalyst mixture.

  • Heating & Monitoring: Warm the reaction to 65°C. Validation: Monitor via LC-MS every 2 hours. The reaction is self-validating when the aryl bromide mass (m/z 222/224) disappears and the product mass (m/z 201 [M+H]+) plateaus.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base and prevent defluorination. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Downstream Applications: Reductive Amination

The primary utility of CFP-P2P is its conversion into secondary or tertiary amines via reductive amination. To maintain the integrity of the fluoromethyl group, mild hydride donors must be utilized.

Causality in Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice over sodium cyanoborohydride. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the reagent is highly selective for the transiently formed, highly electrophilic iminium ion, rather than reducing the starting ketone directly into an alcohol ().

Protocol 2: Synthesis of CFP-Phenethylamine Derivatives
  • Imine Formation: Dissolve CFP-P2P (1.0 equiv) and the desired primary amine (1.2 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions at 0°C to control the exotherm.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours. Validation: TLC (10% MeOH in DCM) should show complete consumption of the ketone (UV active, Rf ~0.6) and the appearance of a polar amine spot (ninhydrin active).

  • Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM, wash with brine, and isolate the free base amine.

SynthWorkflow SM 2-Chloro-4-(fluoromethyl) bromobenzene PdCat Pd(dba)2 / XPhos Catalytic Cycle (65°C) SM->PdCat Acetone Acetone Enolate (LHMDS, THF) Acetone->PdCat Product CFP-P2P (Ketone Intermediate) PdCat->Product α-Arylation Amine Reductive Amination (NaBH(OAc)3, DCE) Product->Amine + Primary Amine Target Bioactive Phenethylamine Derivative Amine->Target

Fig 2: Synthetic workflow from aryl bromide to bioactive phenethylamine derivative.

Conclusion

1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a sophisticated intermediate that bridges the gap between synthetic feasibility and pharmacokinetic optimization. By utilizing modern palladium-catalyzed cross-coupling for its synthesis and selective reductive amination for its derivatization, medicinal chemists can efficiently access a wide array of metabolically stable, conformationally locked drug candidates.

References

  • Fluorine in Pharmaceuticals: Looking Beyond Intuition. Müller, K., Faeh, C., & Diederich, F. Science (2007). URL:[Link]

  • Fluorine in medicinal chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Chemical Society Reviews (2008). URL:[Link]

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Culkin, D. A., & Hartwig, J. F. Accounts of Chemical Research (2003). URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. The Journal of Organic Chemistry (1996). URL:[Link]

Exploratory

Physicochemical Profiling of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one: A Technical Guide to Solubility and Stability

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Structural Causality The compound 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Causality

The compound 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a highly functionalized halogenated phenylacetone derivative. Understanding its physicochemical behavior requires deconstructing the molecule into its three reactive domains, as each dictates specific solubility limits and degradation kinetics:

  • The Phenylacetone Core: Unsubstituted phenylacetone is a lipophilic liquid, classified as only slightly soluble in water[1]. It acts as the hydrophobic backbone of the molecule.

  • The 2-Chloro Substituent: The addition of an ortho-chlorine atom significantly increases the overall partition coefficient (LogP) while providing steric shielding to the acetonyl group. However, its inductive electron-withdrawing effect increases the acidity of the α -protons on the adjacent ketone.

  • The 4-Fluoromethyl (-CH 2​ F) Group: Unlike the highly inert trifluoromethyl (-CF 3​ ) group, a monofluoromethyl moiety retains susceptibility to nucleophilic attack. While the C-F bond is thermodynamically strong, the benzylic position facilitates S N​ 2 displacement under extreme pH conditions.

As a Senior Application Scientist, I approach the characterization of this compound not as a static measurement, but as a dynamic system. The protocols detailed in this whitepaper are designed as self-validating workflows —meaning the experiments contain intrinsic checkpoints that verify data integrity in real-time.

Stability Profiling & Degradation Kinetics

Stability testing must rigorously adhere to the International Council for Harmonisation (ICH) Q1A(R2) guidelines to ensure regulatory compliance across global markets[2].

Mechanistic Degradation Pathways

The structural features of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one predispose it to three primary degradation pathways:

  • Alkaline/Acidic Hydrolysis: The -CH 2​ F group undergoes solvolysis in aqueous media at pH < 3 or pH > 9, yielding a hydroxymethyl (-CH 2​ OH) derivative and releasing free fluoride ions.

  • Enolization and Aldol Condensation: The highly acidic α -carbon of the propan-2-one moiety readily forms an enolate in basic conditions. This intermediate can attack unreacted parent molecules, forming complex oligomeric degradants.

  • Auto-oxidation: Exposure to light and oxygen induces radical formation at the benzylic positions, leading to α -hydroperoxides.

DegradationPathway Parent 1-(2-Chloro-4-(fluoromethyl) phenyl)propan-2-one Hydrolysis Aqueous Hydrolysis (pH < 3 or pH > 9) Parent->Hydrolysis -CH2F attack Enolization Enolization & Aldol Condensation Parent->Enolization alpha-carbon Oxidation Auto-oxidation (Light/O2) Parent->Oxidation radical mechanism Defluoro Hydroxymethyl Derivative (-CH2OH) Hydrolysis->Defluoro Polymers Oligomeric Degradants Enolization->Polymers Peroxides Alpha-hydroperoxides Oxidation->Peroxides

Fig 1. Primary degradation pathways of the target compound under stress conditions.

Quantitative Stability Matrix

To map these pathways, we utilize a forced degradation matrix summarized below.

Table 1: ICH Q1A(R2) Accelerated Stability & Forced Degradation Matrix

Stress ConditionEnvironmentDurationPrimary Expected Degradant
Long-Term 25°C ± 2°C / 60% RH12 MonthsNone (Stable)
Accelerated 40°C ± 2°C / 75% RH6 MonthsTrace Aldol Products
Acidic Stress 0.1 N HCl, 60°C7 DaysHydroxymethyl derivative
Alkaline Stress 0.1 N NaOH, 60°C7 DaysOligomers + Fluoride release
Oxidative 3% H 2​ O 2​ , 25°C48 Hours α -hydroperoxides
Protocol 1: Self-Validating Forced Degradation Workflow
  • Sample Preparation: Dissolve 10 mg of the compound in 1 mL of HPLC-grade acetonitrile (to ensure complete dissolution before aqueous stress).

  • Stress Application: Add 1 mL of the respective stressor (e.g., 0.1 N NaOH) and seal in an amber glass vial to prevent concurrent photodegradation.

  • Quenching: At the designated time point, neutralize the solution (e.g., add 1 mL of 0.1 N HCl to the alkaline sample) to halt degradation kinetics instantly.

  • Analysis: Inject into an HPLC-DAD-MS system.

  • Self-Validation Checkpoint (Mass Balance): The protocol validates itself via mass balance closure. The sum of the parent compound's peak area and all degradant peak areas must equal 98-102% of the Day 0 control peak area. Causality: If the mass balance falls below 98%, it proves the formation of either volatile degradants or insoluble polymers that have precipitated out of solution, requiring a redesign of the extraction solvent.

Thermodynamic Solubility Assessment Framework

Due to the heavy halogenation, the target compound is highly lipophilic. Standard visual solubility tests are insufficient. We must employ the OECD 105 Shake-Flask Method , which analytically determines the saturation mass concentration of stable, non-volatile substances in water[3].

SolubilityWorkflow Start Excess Solute + Buffer Shake Equilibration (Shake-Flask) 24h, 48h, 72h at 20°C Start->Shake Sep Phase Separation Centrifugation/Filtration Shake->Sep Analyze HPLC-UV Analysis Sep->Analyze Validate Data Validation (Variance < 15%) Analyze->Validate

Fig 2. OECD 105 shake-flask methodology for thermodynamic solubility assessment.

Protocol 2: OECD 105 Thermodynamic Solubility Determination

Note: This method is strictly for substances with a solubility > 10 −2 g/L. If preliminary tests show lower solubility, the column elution method must be substituted[3].

  • Saturation: Add an excess of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (approx. 50 mg) to three separate amber flasks containing 10 mL of 10 mM phosphate buffer (pH 7.4).

  • Thermal Equilibration: Place the flasks in a temperature-controlled orbital shaker at 20.0 ± 0.5 °C.

  • Sampling Cascade: Extract 1 mL aliquots from Flask 1 at 24 hours, Flask 2 at 48 hours, and Flask 3 at 72 hours.

  • Phase Separation: Centrifuge the aliquots at 15,000 rpm for 15 minutes. Causality: Centrifugation is preferred over filtration for lipophilic compounds, as standard filter membranes (like PTFE or Nylon) can non-specifically bind the solute, artificially lowering the measured solubility.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV at the compound's λmax​ (typically ~254 nm for substituted benzenes).

  • Self-Validation Checkpoint (Equilibrium Verification): The system validates thermodynamic equilibrium intrinsically. Calculate the concentration variance between the 48-hour and 72-hour samples. If the variance is < 15%, equilibrium is confirmed. If it exceeds 15%, the system flags kinetic instability or incomplete saturation, automatically invalidating the run and triggering a 96-hour extension.

Table 2: Predicted Physicochemical Profile

ParameterPredicted ValueCausality / Rationale
Aqueous Solubility < 0.5 mg/mLHigh lipophilicity driven by Cl and CH 2​ F groups.
LogP (Octanol/Water) 2.8 - 3.5Halogenation increases partitioning into the organic phase compared to base phenylacetone.
pKa ( α -carbon) ~18 - 20Inductive withdrawal by the ortho-chlorine slightly increases α -proton acidity.

Strategic Recommendations for Formulation

Based on the physicochemical profiling of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one, formulation scientists should avoid purely aqueous vehicles. The compound's susceptibility to base-catalyzed aldol condensation and nucleophilic displacement of the fluorine atom mandates that any liquid formulation be strictly buffered between pH 4.5 and 6.0. Furthermore, due to its poor aqueous solubility, lipid-based drug delivery systems (LBDDS) or co-solvency approaches utilizing PEG-400 or Propylene Glycol are highly recommended to achieve therapeutically relevant concentrations.

References

  • Situ Biosciences. "OECD 105 - Water Solubility". URL: [Link]

  • International Council for Harmonisation (ICH). "Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products". URL: [Link]

  • PubChem. "Phenylacetone | C9H10O | CID 7678". URL: [Link]

Sources

Foundational

discovery and history of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

An In-depth Technical Guide to the Synthesis and Putative History of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one Abstract This technical guide provides a comprehensive overview of 1-(2-Chloro-4-(fluoromethyl)phenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Putative History of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. In the absence of a formal discovery record in publicly accessible literature, this document constructs a putative history centered on a logical and efficient synthetic pathway. We will delve into a detailed retrosynthetic analysis, outlining the strategic disassembly of the target molecule into readily available precursors. This is followed by a robust, step-by-step experimental protocol for its synthesis, grounded in established and reliable organic chemistry transformations. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical blueprint for the synthesis of this compound and a framework for the logical design of synthetic routes for novel molecules.

Introduction

1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one, with the chemical formula C9H8ClFO, is a multifaceted organic compound that stands as a potentially valuable building block in the synthesis of more complex molecules.[1] Its structure is characterized by a phenyl ring substituted with a chlorine atom and a fluoromethyl group, attached to a propan-2-one moiety. The presence of multiple reactive sites—the ketone carbonyl group, the benzylic position, and the fluoromethyl group—imparts a rich chemical reactivity, making it an attractive intermediate for the synthesis of a wide range of derivatives.

While the formal discovery and detailed historical account of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one are not extensively documented in peer-reviewed literature, its emergence is intrinsically linked to the broader advancements in the synthesis of fluorinated and chlorinated aromatic compounds. The incorporation of fluorine and chlorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

This guide, therefore, proposes a logical and efficient synthetic pathway, which can be considered a proxy for its "discovery" from a synthetic chemistry perspective. The narrative will follow the logical progression from conceptualization, through retrosynthetic analysis, to a practical and detailed synthetic protocol.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one suggests a few plausible synthetic routes. A highly efficient approach involves the formation of the C-C bond between the aromatic ring and the propanone side chain. A logical disconnection points to 2-Chloro-4-(fluoromethyl)benzaldehyde as a key precursor.

The proposed forward synthesis will, therefore, commence with the synthesis of this key benzaldehyde intermediate, followed by a Darzens condensation to construct the carbon skeleton and introduce the ketone functionality.

G target 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one intermediate1 Glycidic Ester Intermediate target->intermediate1 Hydrolysis & Decarboxylation precursor1 2-Chloro-4-(fluoromethyl)benzaldehyde intermediate1->precursor1 Darzens Condensation precursor2 Ethyl α-chloropropionate intermediate1->precursor2 Darzens Condensation starting_material1 2-Chloro-4-methylbenzaldehyde precursor1->starting_material1 Fluorination starting_material2 Ethyl 2-chloropropanoate precursor2->starting_material2 Commercially Available

Caption: Retrosynthetic analysis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one.

Synthesis of Key Precursor: 2-Chloro-4-(fluoromethyl)benzaldehyde

The synthesis of the key precursor, 2-Chloro-4-(fluoromethyl)benzaldehyde, is a critical first step. While this compound may be commercially available, a synthetic route from a more common starting material is presented here for completeness. A plausible route involves the selective fluorination of 2-chloro-4-methylbenzaldehyde.

Experimental Protocol: Synthesis of 2-Chloro-4-(fluoromethyl)benzaldehyde

Materials:

  • 2-Chloro-4-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl4)

  • Potassium fluoride (KF)

  • 18-Crown-6 (phase-transfer catalyst)

  • Acetonitrile

Procedure:

  • Benzylic Bromination: To a solution of 2-chloro-4-methylbenzaldehyde in CCl4, add NBS and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, filter off the succinimide byproduct and concentrate the filtrate under reduced pressure to obtain crude 2-chloro-4-(bromomethyl)benzaldehyde.

  • Fluorination: Dissolve the crude 2-chloro-4-(bromomethyl)benzaldehyde in acetonitrile. Add spray-dried potassium fluoride and a catalytic amount of 18-crown-6. Heat the reaction mixture to reflux and monitor the progress by TLC. Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography to yield pure 2-Chloro-4-(fluoromethyl)benzaldehyde.

Proposed Synthesis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one via Darzens Condensation

The Darzens condensation is a classic and reliable method for the synthesis of α,β-epoxy esters (glycidic esters) from a ketone or aldehyde and an α-haloester in the presence of a base.[3][4][5][6][7] The resulting glycidic ester can then be hydrolyzed and decarboxylated to yield the desired ketone.

Step 1: Darzens Condensation to form Ethyl 3-(2-chloro-4-(fluoromethyl)phenyl)-3-methyloxirane-2-carboxylate

Materials:

  • 2-Chloro-4-(fluoromethyl)benzaldehyde

  • Ethyl 2-chloropropanoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Experimental Protocol:

  • To a solution of sodium ethoxide in anhydrous ethanol, cooled in an ice bath, add a solution of 2-Chloro-4-(fluoromethyl)benzaldehyde and ethyl 2-chloropropanoate in anhydrous ethanol dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

Caption: Darzens condensation step.

Step 2: Hydrolysis and Decarboxylation to yield 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Materials:

  • Crude ethyl 3-(2-chloro-4-(fluoromethyl)phenyl)-3-methyloxirane-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Experimental Protocol:

  • Dissolve the crude glycidic ester in a mixture of ethanol and water containing sodium hydroxide.

  • Reflux the solution for several hours to effect saponification of the ester.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid until the solution is acidic.

  • Gently heat the acidic solution to promote decarboxylation, which can be observed by the evolution of CO2.

  • After decarboxylation is complete, cool the mixture and extract with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to afford pure 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one.

G cluster_1 Hydrolysis and Decarboxylation Glycidic Ester Intermediate Glycidic Ester Intermediate 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one Glycidic Ester Intermediate->1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one 1. NaOH, H₂O/EtOH 2. H₃O⁺, Δ

Caption: Hydrolysis and decarboxylation step.

Characterization Data

The final product, 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one, should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methylene protons of the fluoromethyl group, the benzylic methylene protons, and the methyl protons of the ketone.
¹³C NMR Resonances for the aromatic carbons, the fluoromethyl carbon, the carbonyl carbon, the benzylic carbon, and the methyl carbon.
¹⁹F NMR A characteristic signal for the fluoromethyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (186.61 g/mol for C9H8ClFO).[1]
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretch.

Conclusion

References

  • Darzens Condensation - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Darzens Condensation: Mechanism and Applications - Chemistry Notes. (2022, January 28). Retrieved from [Link]

  • Darzens reaction - LS College. (2020, February 13). Retrieved from [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI. (2026, January 7). Retrieved from [Link]

  • Darzens reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 1-(2-chloro-4-fluorophenyl)propan-2-one | AMERICAN ELEMENTS. (n.d.). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Executive Summary In modern pharmaceutical and agrochemical development, the strategic incorporation of halogenated motifs is paramount for tuning pharmacokinetics and target binding. 1-(2-Chloro-4-(fluoromethyl)phenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical and agrochemical development, the strategic incorporation of halogenated motifs is paramount for tuning pharmacokinetics and target binding. 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a highly functionalized, high-value intermediate. It features a versatile phenylacetone core flanked by an ortho-chloro substituent and a para-fluoromethyl (-CH₂F) group. This whitepaper provides an in-depth analysis of its physicochemical characteristics, mechanistic reactivity, and validated protocols for its synthesis and downstream application.

Structural Rationale and Physicochemical Profiling

The architectural design of this molecule leverages three distinct functional groups, each serving a specific mechanistic purpose in drug development:

  • The Propan-2-one (Ketone) Handle: Acts as a primary electrophilic center for C-N bond formation.

  • The Ortho-Chloro Substituent: Induces a steric twist that restricts the conformational freedom of the alpha-methylene group, locking the molecule into specific rotamers that can enhance receptor binding affinity.

  • The Fluoromethyl (-CH₂F) Motif: Acts as a bioisostere for a standard methyl or hydroxymethyl group. As established in foundational pharmaceutical chemistry, the highly polarized C-F bond enhances metabolic stability against cytochrome P450-mediated oxidation while modulating lipophilicity without adding significant steric bulk[1].

Table 1: Physicochemical and Pharmacokinetic Parameters
PropertyValue / DescriptorMechanistic Implication
Molecular Formula C₁₀H₁₀ClFODefines the mass and isotopic distribution.
Molecular Weight 200.64 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
Physical State Pale yellow viscous oilTypical for asymmetric, halogenated phenylacetones.
Boiling Point ~255–265 °C (predicted)Requires high-vacuum distillation for thermal purification.
LogP (Predicted) 2.8 – 3.2Optimal lipophilicity for blood-brain barrier (BBB) penetration.
Alpha-Proton pKa ~13.5 – 15.0Highly acidic due to dual stabilization by the aryl and carbonyl groups.

Mechanistic Reactivity and Functional Group Causality

Understanding the orthogonal reactivity of this molecule is critical for designing multi-step synthetic routes without relying on excessive protecting group chemistry. The logical relationship between the molecule's structural nodes and their chemical behavior is mapped below.

ReactivityMap Core 1-(2-Chloro-4-(fluoromethyl) phenyl)propan-2-one Ketone Ketone Motif (Reductive Amination) Core->Ketone Electrophilic Center AlphaCH2 Alpha-Methylene (Deprotonation/Alkylation) Core->AlphaCH2 pKa ~13-15 ArylCl Ortho-Chloro (Pd Cross-Coupling) Core->ArylCl Oxidative Addition CH2F Fluoromethyl (Metabolic Bioisostere) Core->CH2F Steric/Electronic Tuning

Fig 1: Orthogonal reactivity map of the molecule's core functional groups.

Synthetic Workflow: Palladium-Catalyzed α-Arylation

Traditional synthesis of phenylacetones relies on harsh Friedel-Crafts alkylation or multi-step Henry reactions, which often suffer from poor regioselectivity and degrade sensitive groups like -CH₂F. To ensure structural integrity, we employ a Palladium-Catalyzed α-Arylation of acetone with 1-bromo-2-chloro-4-(fluoromethyl)benzene. This method, pioneered by Buchwald and colleagues, provides a self-validating, high-yield pathway under mild conditions [2].

Step-by-Step Experimental Protocol
  • Causality Check: We utilize Sodium tert-butoxide (NaO-t-Bu) because it is a strong enough base to deprotonate acetone in equilibrium, but its steric bulk prevents it from acting as a competing nucleophile. BINAP is selected as the bidentate ligand to enforce a cis-geometry on the palladium intermediate, accelerating the desired reductive elimination over unwanted β-hydride elimination.

  • Catalyst Preparation: In an argon-purged, oven-dried Schlenk flask, charge Pd₂(dba)₃ (1.5 mol%) and rac-BINAP (3.6 mol%). Add anhydrous toluene (10 mL) and stir for 15 minutes at room temperature until a uniform catalyst complex forms.

  • Reagent Loading: Add NaO-t-Bu (1.3 equiv) followed by 1-bromo-2-chloro-4-(fluoromethyl)benzene (1.0 equiv, 10 mmol).

  • Enolate Generation & Coupling: Inject anhydrous acetone (3.0 equiv). The excess acetone acts as both the coupling partner and a co-solvent.

  • Thermal Activation: Heat the reaction mixture to 70 °C for 12 hours. Monitor conversion via TLC or GC-MS.

  • Quench and Workup: Cool to room temperature and quench strictly with saturated aqueous NH₄Cl. Crucial: Avoid strong aqueous acids, which could trigger aldol condensation of the unreacted acetone. Extract with Ethyl Acetate (3 × 20 mL), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Isolate the product via flash column chromatography (Silica gel, 95:5 Hexanes/Ethyl Acetate).

Downstream Application: Reductive Amination

The primary utility of this ketone is the generation of complex amines via reductive amination, a transformation that accounts for over 25% of all C-N bond-forming reactions in the pharmaceutical industry [3].

Step-by-Step Experimental Protocol
  • Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it completely unreactive toward the starting ketone, but highly reactive toward the more electrophilic in situ generated iminium ion. This prevents the formation of an alcohol byproduct.

  • Imine Formation: Dissolve the ketone (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous Dichloroethane (DCE). Add Titanium(IV) isopropoxide (1.5 equiv) as a Lewis acid and water scavenger. Stir for 6 hours at room temperature.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench: Quench with 1N NaOH to break the titanium emulsion. Extract with Dichloromethane, wash with brine, dry over Na₂SO₄, and purify via reverse-phase chromatography.

Analytical Characterization Protocol

A robust, self-validating analytical system is required to confirm the integrity of the -CH₂F group and the purity of the final compound.

AnalyticalWorkflow Sample Sample Preparation (CDCl3 / MeCN) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Structure HPLC RP-HPLC-UV (Purity & Impurity Profiling) Sample->HPLC Purity GCMS GC-MS / LC-MS (Mass Elucidation) Sample->GCMS Mass Data Data Synthesis & Structural Validation NMR->Data HPLC->Data GCMS->Data

Fig 2: Tripartite analytical workflow for structural validation and purity profiling.

Table 2: Key Diagnostic Signals for Structural Validation
Analytical MethodSignal / ValueStructural Causality
¹H NMR (CDCl₃) δ 5.35 ppm (d, J = 47.5 Hz, 2H)The massive 47.5 Hz coupling constant is the definitive proof of geminal H-F coupling, validating the -CH₂F group.
¹H NMR (CDCl₃) δ 3.85 ppm (s, 2H)Confirms the alpha-methylene bridge between the aryl ring and the ketone.
¹⁹F NMR (CDCl₃) δ -215.0 ppm (t, J = 47.5 Hz, 1F)Clean triplet confirms a single fluorine atom split by two adjacent protons.
¹³C NMR (CDCl₃) δ 205.2 ppmValidates the presence of the unreduced ketone carbonyl carbon.
GC-MS (EI) m/z 200 [M]⁺ and 202 [M+2]⁺The 3:1 ratio of the 200/202 peaks unequivocally confirms the presence of a single Chlorine atom (³⁵Cl / ³⁷Cl isotopes).

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.[Link]

  • Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108-11109.[Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one in Organic Synthesis

Introduction: A Versatile Fluorinated Building Block In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The subject of this guide, 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one, is a functionalized α-aryl ketone that serves as a valuable, yet underexplored, building block for the synthesis of complex molecular architectures. Its structure combines a reactive propan-2-one moiety with a uniquely substituted aromatic ring, featuring a chloro group and a fluoromethyl group. This combination of functionalities offers a rich platform for a variety of chemical transformations, making it a molecule of significant interest to researchers in drug discovery and process development. The electron-withdrawing nature of the substituents is poised to influence the reactivity of both the aryl ring and the ketone, opening avenues for selective chemical modifications.

This technical guide provides an in-depth exploration of the synthesis and synthetic applications of 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one. We will first propose a robust synthetic pathway to access this key intermediate and then delve into detailed protocols for its utilization in several cornerstone reactions of organic synthesis, including α-arylation, carbonyl reduction, aldol condensation, and Wittig olefination. The causality behind experimental choices and the influence of the molecule's unique substitution pattern on reactivity will be a central focus of the discussion.

Proposed Synthesis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

The synthesis of the title compound can be envisioned through a three-step sequence starting from commercially available 3-chloro-4-methylaniline. The proposed pathway involves a Sandmeyer-type reaction to install the fluorine, followed by a benzylic fluorination and a subsequent Friedel-Crafts acylation.

Synthetic Workflow A 3-Chloro-4-methylaniline B 2-Chloro-4-fluorotoluene A->B 1. NaNO₂, HF 2. Heat C 1-Chloro-4-(fluoromethyl)-2-fluorobenzene B->C Selectfluor®, Radical Initiator D 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one C->D Propanoyl chloride, AlCl₃ (Friedel-Crafts Acylation)

Caption: Proposed synthetic workflow for 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one.

Step 1: Synthesis of 2-Chloro-4-fluorotoluene

This transformation can be achieved from 3-chloro-4-methylaniline via a diazotization reaction followed by a Balz-Schiemann type reaction using anhydrous hydrogen fluoride.[3][4]

Experimental Protocol:

  • In a suitable reactor, cool anhydrous hydrogen fluoride (15-20 equivalents) to below 0 °C.

  • Slowly add 3-chloro-4-methylaniline (1 equivalent) while maintaining the temperature between 5-15 °C.

  • After the addition is complete, cool the mixture to below 5 °C and add sodium nitrite (1.03 equivalents) in portions, keeping the temperature between -5 °C and 15 °C.

  • Allow the reaction to proceed for 1-2 hours.

  • Slowly warm the reaction mixture to induce thermal decomposition of the diazonium salt. A controlled temperature ramp up to 80 °C is advisable.[3]

  • After gas evolution ceases, cool the reaction mixture and carefully quench with water.

  • Separate the organic layer, neutralize with a dilute base (e.g., NaHCO₃ solution), wash with brine, and dry over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄).

  • The crude product can be purified by distillation to yield 2-chloro-4-fluorotoluene.

Step 2: Synthesis of 1-Chloro-4-(fluoromethyl)-2-fluorobenzene (Benzylic Fluorination)

The conversion of the benzylic methyl group to a fluoromethyl group can be accomplished using an electrophilic fluorinating agent under radical conditions. Selectfluor® is a common reagent for this type of transformation.[1][5][6]

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-fluorotoluene (1 equivalent) in a suitable solvent such as acetonitrile.

  • Add Selectfluor® (1.1-1.5 equivalents) and a radical initiator like azobisisobutyronitrile (AIBN) or under photoirradiation with a suitable photocatalyst (e.g., xanthone).[6][7]

  • Heat the reaction mixture to reflux or irradiate with a suitable lamp at room temperature for several hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-chloro-4-(fluoromethyl)-2-fluorobenzene.

Step 3: Synthesis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (Friedel-Crafts Acylation)

The final step is a Friedel-Crafts acylation to introduce the propan-2-one moiety. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring. The chloro and fluoromethyl groups are ortho, para-directing, but the position between them is sterically hindered. Acylation is expected to occur at the less hindered position ortho to the chloro group.[8][9]

Experimental Protocol:

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add propanoyl chloride (1.1 equivalents) dropwise.

  • Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 1-chloro-4-(fluoromethyl)-2-fluorobenzene (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one.

Applications in Organic Synthesis

The presence of a reactive ketone carbonyl group and an enolizable α-proton makes 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one a versatile substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions.

α-Arylation Reactions

The palladium-catalyzed α-arylation of ketones is a powerful method for the construction of C(sp²)-C(sp³) bonds.[10][11] The title compound can serve as the nucleophilic partner in these cross-coupling reactions. Given the electron-withdrawing nature of the substituted phenyl ring, specific ligand systems may be required for efficient catalysis.

Alpha-Arylation Ketone 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one Product α-Aryl Ketone Ketone->Product Pd Catalyst, Ligand, Base ArylHalide Aryl-X (X = Br, I, OTf) ArylHalide->Product

Caption: General scheme for the α-arylation of the title ketone.

Mechanistic Considerations: The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the ketone to form an enolate, which then coordinates to the palladium center. Reductive elimination yields the α-aryl ketone and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial to promote the reductive elimination step. For electron-deficient ketones, ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or Josiphos-type ligands have shown efficacy.[12][13]

General Protocol for Palladium-Catalyzed α-Arylation:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equivalents) to a dry reaction vessel.

  • Add 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one (1 equivalent) and the aryl halide (1.2 equivalents).

  • Add a dry, deoxygenated solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Aryl Halide ExampleLigandBaseTemp (°C)Yield (%)Reference (Analogous System)
4-BromoanisoleXPhosNaOt-Bu10085-95[10]
4-ChlorotolueneSPhosK₃PO₄11070-85[4]
3-BromopyridineRuPhosCs₂CO₃10075-90[14]
Reduction of the Carbonyl Group

The ketone functionality can be readily reduced to the corresponding secondary alcohol, which can be a valuable chiral or achiral intermediate for further synthesis.

Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for the straightforward conversion to the alcohol.

Protocol for NaBH₄ Reduction:

  • Dissolve 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one (1 equivalent) in methanol or ethanol at 0 °C.

  • Add NaBH₄ (1.1-1.5 equivalents) portion-wise, controlling the temperature.

  • Stir the reaction for 30-60 minutes at 0 °C, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of water or dilute HCl.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate to yield the alcohol, which can be purified by chromatography if necessary.

For the synthesis of enantiomerically enriched alcohols, asymmetric reduction methods can be employed. The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for the enantioselective reduction of prochiral ketones.[12][15][16]

Protocol for CBS Reduction:

  • To a solution of the (S)- or (R)-CBS-oxazaborolidine catalyst (5-10 mol%) in dry THF at room temperature, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6-1.0 equivalents) dropwise.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add a solution of 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one (1 equivalent) in dry THF dropwise over 30 minutes.

  • Stir the reaction at that temperature until complete conversion is observed by TLC.

  • Carefully quench the reaction by the slow addition of methanol.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure and purify the crude alcohol by column chromatography. High enantiomeric excesses (>90% ee) are often achievable.

Ketone TypeCatalystReductantee (%)Reference (Analogous System)
Aryl alkyl ketone(S)-CBSBH₃·SMe₂>95[14]
Electron-deficient aryl ketone(R)-CBSBH₃·THF90-98[15]
Aldol Condensation (Claisen-Schmidt Reaction)

The title ketone, possessing α-hydrogens, can participate as the nucleophilic component in a Claisen-Schmidt condensation with an aromatic aldehyde that lacks α-hydrogens. This reaction is a classic method for the synthesis of chalcones (α,β-unsaturated ketones).[17][18]

Claisen-Schmidt Ketone 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one Product Chalcone Derivative Ketone->Product Base (NaOH or KOH), EtOH/H₂O Aldehyde Ar-CHO Aldehyde->Product

Caption: Claisen-Schmidt condensation to form a chalcone derivative.

Protocol for Claisen-Schmidt Condensation:

  • In a flask, dissolve 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • To this solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Wittig Reaction

The Wittig reaction provides a powerful means to convert the carbonyl group of the title ketone into an alkene, offering a route to a variety of substituted styrenyl compounds.[3][13][19] The reactivity of the ketone, which may be somewhat sterically hindered and electronically deactivated, should be considered when choosing the ylide and reaction conditions.

Protocol for Wittig Olefination:

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-BuLi, NaH, or KHMDS) in a dry solvent like THF or ether under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one (1 equivalent) in the same dry solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct. For sterically hindered ketones, the Horner-Wadsworth-Emmons reaction may offer a higher-yielding alternative.[20]

Ylide TypeBaseStereoselectivityReference (General Principles)
Non-stabilized (e.g., R=alkyl)n-BuLi, NaHZ-alkene favored[21]
Stabilized (e.g., R=CO₂Et)NaOEt, K₂CO₃E-alkene favored[21]

Conclusion

1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one stands as a promising and versatile building block in organic synthesis. Its proposed synthesis is achievable through established and scalable methodologies. The true value of this compound lies in the diverse reactivity of its ketone functionality, which, when coupled with the unique electronic properties imparted by the substituted aromatic ring, allows for the construction of a wide array of complex and potentially bioactive molecules. The protocols outlined in this guide, derived from well-precedented transformations on analogous systems, provide a solid foundation for researchers to explore the full synthetic potential of this intriguing fluorinated intermediate. Further investigation into the reactivity of this specific compound is warranted and is expected to unveil novel applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

References

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Benzylic C(sp3)–H fluorination. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones. (2023). King Fahd University of Petroleum & Minerals. Retrieved from [Link]

  • Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). A continuous-flow protocol for light-induced benzylic fluorinations. UQ eSpace. Retrieved from [Link]

  • CBS catalyst - Grokipedia. (n.d.). Retrieved from [Link]

  • Claisen-Schmidt Condensation - Mechanism and it's applications. (2020). YouTube. Retrieved from [Link]

  • Claisen–Schmidt condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved from [Link]

  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Synfacts. Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (n.d.). PMC. Retrieved from [Link]

  • An improved protocol for the Pd-catalyzed alpha-arylation of aldehydes with aryl halides. (2008). PubMed. Retrieved from [Link]

  • Stereoselective, Biocatalytic Reductions of Alpha-Chloro-Beta-Keto Esters. (2005). PubMed. Retrieved from [Link]

  • Stereoselective Bioreduction of Bulky-Bulky Ketones by a Novel ADH from Ralstonia sp. (2008). The Journal of Organic Chemistry. Retrieved from [Link]

  • Stereoselective Bioreduction of Bulky-Bulky Ketones by a Novel ADH from Ralstonia sp. (2008). The Journal of Organic Chemistry. Retrieved from [Link]

  • Reagent of the month – CBS oxazaborolidine. (2023). SigutLabs. Retrieved from [Link]

  • CBS reduction of acetophenone and proposed transition structures for.... (n.d.). ResearchGate. Retrieved from [Link]

  • A continuous-flow protocol for light-induced benzylic fluorinations. (n.d.). UQ eSpace. Retrieved from [Link]

  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. (n.d.). MPG.PuRe. Retrieved from [Link]

  • The Wittig Reaction: Examples and Mechanism. (2023). Chemistry Steps. Retrieved from [Link]

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024). PMC. Retrieved from [Link]

  • Benzyl fluoride synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Benzylic C(sp3)–H fluorination. (2024). Beilstein Journals. Retrieved from [Link]

  • Palladium-Catalyzed α-Arylation of Ketones. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Palladium-Catalyzed alpha-Arylation of Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (2025). MDPI. Retrieved from [Link]

  • friedel-crafts acylation of benzene. (n.d.). Retrieved from [Link]

  • Claisen-Schmidt Condensation Overview | PDF | Aldehyde | Ketone. (n.d.). Scribd. Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (2022). Study Mind. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. Retrieved from [Link]

  • 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Retrieved from [Link]

  • α-Arylation of ketones using Highly active, air-stable (DtBPF)PdX2 (X = Cl, Br) catalysts. (2025). ScienceDirect. Retrieved from [Link]

  • Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. (2025). MDPI. Retrieved from [Link]

  • Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. (n.d.). PMC. Retrieved from [Link]

  • Claisen-Schmidt Condensation | Guided Videos, Practice & Study Materials. (n.d.). Pearson. Retrieved from [Link]

  • 22.6: 22.4 Claisen Condensation Reactions. (2019). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application

Application Note: 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one in Advanced Organic Synthesis

Introduction & Strategic Value in Medicinal Chemistry The compound 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (CAS: 1780296-92-5) is a highly specialized, multi-functional building block utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value in Medicinal Chemistry

The compound 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (CAS: 1780296-92-5) is a highly specialized, multi-functional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Substituted phenylacetones are ubiquitous motifs in pharmaceutically active compounds, serving as direct precursors to phenethylamines, amphetamine derivatives, and various nitrogen-containing heterocycles[2].

The strategic value of this specific building block lies in its unique substitution pattern:

  • 4-Fluoromethyl Group (–CH₂F): The introduction of a fluoromethyl group acts as a bioisostere for both methyl and hydroxymethyl groups. It significantly enhances the metabolic stability of the resulting drug candidate by blocking cytochrome P450-mediated benzylic oxidation, while simultaneously modulating lipophilicity to improve blood-brain barrier (BBB) penetration and overall bioavailability[3].

  • 2-Chloro Substituent: The ortho-halogen induces a steric clash with the propan-2-one side chain, restricting bond rotation and locking the molecule into specific conformational states. This rigidification is often exploited to enhance target receptor selectivity. Furthermore, the chlorine atom provides a synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[2].

  • Propan-2-one Core: The ketone moiety is a highly versatile electrophilic center, readily undergoing reductive amination, biocatalytic transamination, and condensation reactions to construct chiral amines and heterocyclic scaffolds[4][5].

Physicochemical Profile
PropertyValue
Chemical Name 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one
CAS Registry Number 1780296-92-5
Molecular Formula C₁₀H₁₀ClFO
Molecular Weight 200.64 g/mol
Predicted Density 1.2 ± 0.1 g/cm³
Predicted Boiling Point 275.4 ± 30.0 °C at 760 mmHg
LogP (Predicted) 2.26

Data sourced from predictive chemical databases[1].

Divergent Synthetic Workflows

The versatility of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one allows it to serve as a central hub for generating diverse chemical libraries.

Workflow A 1-(2-Chloro-4-(fluoromethyl)phenyl) propan-2-one B Chiral Phenethylamines (Biocatalytic Transamination) A->B ω-Transaminase PLP, Amine Donor C N-Alkyl Amines (Reductive Amination) A->C Primary Amine NaBH(OAc)3 D Tetrahydroisoquinolines (Pictet-Spengler Reaction) A->D Arylethylamine Acid Catalysis E Indole Derivatives (Fischer Indole Synthesis) A->E Arylhydrazine Lewis Acid

Figure 1: Divergent synthetic pathways from the phenylacetone building block.

Application 1: Biocatalytic Asymmetric Transamination

Causality and Methodological Insights

The synthesis of enantiopure (S)- or (R)-phenethylamine derivatives is critical, as stereochemistry profoundly impacts pharmacodynamics. Traditional chemical asymmetric hydrogenation requires expensive transition metals (Rh/Ru) and high-pressure hydrogen. In contrast, ω-transaminases (TAs) offer an environmentally benign, highly enantioselective (>99% ee) alternative operating under mild aqueous conditions[4].

The reaction relies on Pyridoxal-5'-phosphate (PLP) as a cofactor. To drive the equilibrium toward the product amine, an excess of an amine donor (such as isopropylamine) is utilized, generating acetone as a volatile byproduct[4].

Mechanism PMP Enzyme-PMP Complex (Pyridoxamine phosphate) Ketimine Ketimine Intermediate PMP->Ketimine + Ketone - H2O Ketone Substrate Ketone (Building Block) Quinonoid Quinonoid Intermediate Ketimine->Quinonoid Proton Transfer Aldimine Aldimine Intermediate Quinonoid->Aldimine Protonation PLP Enzyme-PLP Complex (Pyridoxal phosphate) Aldimine->PLP + H2O - Amine Product Amine Chiral Amine Product PLP->PMP + Isopropylamine - Acetone

Figure 2: PLP-dependent transaminase catalytic cycle for chiral amine synthesis.

Experimental Protocol: Transaminase-Mediated Amination

Reagents: 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (10 mM), Isopropylamine (amine donor, 500 mM), PLP (1 mM), Immobilized ω-Transaminase (e.g., Arthrobacter sp. variant, 20 mg/mL), Sodium phosphate buffer (100 mM, pH 7.5), DMSO (5% v/v).

Step-by-Step Procedure:

  • Preparation of Reaction Matrix: In a 50 mL reaction vessel, prepare 20 mL of 100 mM sodium phosphate buffer (pH 7.5). Add PLP to a final concentration of 1 mM.

  • Substrate Solubilization: Dissolve the ketone substrate in DMSO. Add this dropwise to the buffer to achieve a final substrate concentration of 10 mM and a DMSO concentration of 5% v/v. Rationale: DMSO enhances the aqueous solubility of the lipophilic fluorinated substrate without denaturing the biocatalyst.

  • Amine Donor Addition: Add isopropylamine to achieve a 500 mM concentration. Adjust the pH back to 7.5 using 1M HCl if necessary.

  • Enzyme Addition & Incubation: Add the immobilized ω-transaminase. Seal the vessel and incubate at 30 °C with orbital shaking (150 rpm) for 24–48 hours.

  • Reaction Monitoring: Monitor conversion via HPLC or GC-MS. Note: The 2-chloro group may slow the reaction rate compared to unsubstituted phenylacetone due to steric hindrance; extended reaction times may be required.

  • Workup: Once maximum conversion is reached, filter the mixture to recover the immobilized enzyme. Basify the filtrate to pH 12 with 1M NaOH, extract with methyl tert-butyl ether (MTBE) (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude chiral amine.

Application 2: Chemoselective Reductive Amination

Causality and Methodological Insights

When racemic mixtures or secondary/tertiary amines are required, chemical reductive amination is the preferred route. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transiently formed iminium ion without reducing the starting ketone[2]. Furthermore, it is completely tolerant of the benzylic carbon-fluorine bond, preventing unwanted defluorination.

Experimental Protocol: Synthesis of N-Alkyl Derivatives

Reagents: 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (1.0 eq), Primary Amine (e.g., methylamine or benzylamine, 1.2 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Procedure:

  • Iminium Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the ketone (1.0 mmol) and the primary amine (1.2 mmol) in anhydrous DCE (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol) to the stirring solution. Rationale: Mild acidic conditions facilitate the dehydration of the hemiaminal intermediate to form the reactive iminium ion. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate with 1% Triethylamine) to obtain the pure secondary amine.

Application 3: Heterocyclic Scaffold Construction (Pictet-Spengler)

Phenylacetones are classic precursors for the Pictet-Spengler (PS) reaction, which generates tetrahydroisoquinolines (THIQs)—a structural motif found in numerous alkaloids and neuroactive drugs[5]. Condensation of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one with a β-arylethylamine (e.g., dopamine) under acidic conditions yields a highly substituted 1-benzyl-THIQ derivative. The electron-withdrawing nature of the fluoromethyl group and the chloro substituent on the pendant benzylic ring can significantly influence the conformation and binding affinity of the resulting THIQ scaffold in central nervous system (CNS) drug discovery.

Comparative Data: Amination Strategies

The following table summarizes the operational differences between the amination strategies discussed, aiding researchers in selecting the optimal workflow for their specific synthetic goals.

ParameterBiocatalytic TransaminationChemical Reductive Amination
Primary Product Enantiopure Primary AminesRacemic Secondary/Tertiary Amines
Stereoselectivity >99% ee (Enzyme dependent)Racemic (unless chiral auxiliaries used)
Typical Yield 70% – 90%85% – 95%
Reagents ω-Transaminase, PLP, IsopropylamineNaBH(OAc)₃, Primary Amine, Acetic Acid
Solvent System Aqueous Buffer (pH 7.5) + 5% DMSOAnhydrous Organic Solvents (DCE/DCM)
Scalability Excellent (with immobilized enzymes)Excellent (standard batch chemistry)
Functional Group Tolerance High (mild conditions)High (chemoselective reducing agent)

References

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances. Available at:[Link]

  • Palladium-Catalyzed Secondary Benzylic Imidoylative Reactions. Organic Letters (ACS Publications). Available at:[Link]

  • New Trends and Future Opportunities in the Enzymatic Formation of C−C, C−N, and C−O bonds. PubMed Central (PMC). Available at:[Link]

Sources

Method

Application Note: Strategic Utilization of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one in Medicinal Chemistry

Introduction & Chemical Rationale In modern drug discovery, the rational design of small-molecule scaffolds relies heavily on the precise placement of halogens and bioisosteres to fine-tune pharmacokinetics and target af...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern drug discovery, the rational design of small-molecule scaffolds relies heavily on the precise placement of halogens and bioisosteres to fine-tune pharmacokinetics and target affinity. 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a highly specialized, polyfunctional building block designed for advanced Structure-Activity Relationship (SAR) exploration.

This molecule is a substituted derivative of phenylacetone (P2P), a classic precursor in organic synthesis[1]. However, the specific substitution pattern of this scaffold elevates it from a simple intermediate to a strategic asset in medicinal chemistry:

  • The 2-Chloro Substituent (Conformational Control & Lipophilicity): The introduction of a chlorine atom at the ortho position provides significant steric bulk. This forces the phenyl ring into an orthogonal conformation relative to the alkyl side chain, a geometric restriction often required for selective binding in deep G-Protein Coupled Receptor (GPCR) pockets[2]. Furthermore, matched molecular pair (MMP) analyses demonstrate that chlorine substitution increases lipophilicity (logD) by an average of ~0.45 units compared to fluorine, enhancing membrane permeability[3].

  • The 4-Fluoromethyl Group (Metabolic Shielding): The monofluoromethyl group (-CH₂F) is a premier bioisostere for hydroxymethyl (-CH₂OH) or methyl (-CH₃) groups[4]. While maintaining a similar steric volume to a methyl group, the strong carbon-fluorine bond is highly resistant to CYP450-mediated benzylic oxidation. This strategic placement prevents the rapid metabolic degradation typically seen in unsubstituted benzylic positions, significantly extending the in vivo half-life of the resulting drug candidate[4][5].

  • The Propan-2-one Core (Synthetic Versatility): The ketone moiety serves as an electrophilic hub, readily undergoing reductive amination to yield bioactive phenethylamines or condensing with hydrazines to form complex heterocyclic scaffolds like indoles[6].

Quantitative Impact of Scaffold Modifications

The table below summarizes the theoretical physicochemical enhancements provided by the 2-chloro and 4-fluoromethyl substitutions compared to the unsubstituted phenylacetone baseline.

Scaffold VariantEstimated LogPMetabolic Stability (Benzylic)Steric Profile (Ortho Position)Primary Synthetic Utility
Unsubstituted Phenylacetone 1.8Low (Rapid CYP450 oxidation)Planar, unhinderedGeneral building block
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one 2.6High (C-F bond blocks oxidation)Orthogonal conformation forcedTarget-specific SAR libraries

Application Workflow I: Reductive Amination for CNS and GPCR Ligands

The most direct application of this scaffold is the synthesis of novel, conformationally restricted phenethylamine derivatives via reductive amination. These derivatives are ubiquitous in neuropharmacology, acting as ligands for dopamine, serotonin, and trace amine-associated receptors (TAARs).

G A 1-(2-Chloro-4-(fluoromethyl) phenyl)propan-2-one C Imine Intermediate A->C Condensation B Primary Amine (e.g., Methylamine) B->C E Substituted Phenethylamine C->E Reductive Amination D NaBH3CN / H+ (Reduction) D->E F GPCR Target Binding E->F Pharmacological Evaluation

Synthetic workflow for reductive amination yielding GPCR-active phenethylamines.

Protocol 1: pH-Controlled Reductive Amination

Objective: Convert the ketone to a secondary amine while preventing the over-reduction of the ketone to a secondary alcohol.

Reagents & Materials:

  • 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (1.0 eq)

  • Methylamine hydrochloride (1.5 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone (1.0 eq) and methylamine hydrochloride (1.5 eq) in anhydrous MeOH under an inert argon atmosphere.

  • pH Adjustment (Causality): Add glacial acetic acid dropwise until the pH of the solution reaches 5.5. Scientific Rationale: Mildly acidic conditions are critical here. The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine. However, if the pH drops below 5.0, the amine nucleophile becomes fully protonated (ammonium), halting the reaction[7].

  • Selective Reduction: Stir the mixture at room temperature for 2 hours to allow imine equilibrium. Cool the flask to 0°C and add NaBH₃CN (1.2 eq) in small portions. Scientific Rationale: NaBH₃CN is uniquely stable in mildly acidic media (unlike NaBH₄) and selectively reduces the protonated iminium ion over the unprotonated ketone, ensuring high chemoselectivity and preventing the formation of alcohol byproducts.

  • Self-Validating Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active ketone spot indicates completion. Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with Ethyl Acetate (3x).

  • Analytical Confirmation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Validate the product via LC-MS; the presence of the [M+H]+ peak corresponding to the amine confirms successful conversion.

Application Workflow II: Fischer Indole Synthesis

Indoles are "privileged scaffolds" in medicinal chemistry, forming the core of numerous anti-inflammatory (COX inhibitors) and neurological (melatonin agonists) drugs. 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one can be condensed with arylhydrazines to yield highly substituted 2-methyl-indole derivatives[6].

G K Ketone Precursor (Propan-2-one derivative) Z Arylhydrazone Intermediate K->Z H+ / Heat H Arylhydrazine H->Z E Ene-hydrazine Tautomer Z->E Tautomerization S [3,3]-Sigmatropic Rearrangement E->S Acid Catalysis I 2-Methyl-Indole Derivative S->I -NH3 / Aromatization

Mechanistic pathway of Fischer Indole Synthesis utilizing the phenylacetone scaffold.

Protocol 2: Acid-Catalyzed Electrocyclic Indole Formation

Objective: Synthesize a 2-methyl-indole core via a [3,3]-sigmatropic rearrangement.

Reagents & Materials:

  • 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (1.0 eq)

  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Polyphosphoric Acid (PPA) or Glacial Acetic Acid

  • Toluene

Step-by-Step Methodology:

  • Hydrazone Condensation: Combine the ketone and the arylhydrazine in toluene. Equip the reaction flask with a Dean-Stark apparatus and reflux for 4 hours. Scientific Rationale: The Dean-Stark trap allows for the azeotropic removal of water. By continuously removing the water byproduct, Le Chatelier's principle drives the condensation equilibrium entirely toward the arylhydrazone intermediate[6].

  • Solvent Exchange & Catalyst Addition: Evaporate the toluene under reduced pressure. Dissolve the crude hydrazone in glacial acetic acid (or add directly to pre-heated PPA at 90°C).

  • Sigmatropic Rearrangement (Causality): Heat the mixture to 90–110°C for 3 hours. Scientific Rationale: The strong acid environment catalyzes the tautomerization of the hydrazone into an ene-hydrazine. This structural shift triggers the rate-determining [3,3]-sigmatropic rearrangement, forming a new C-C bond. Subsequent intramolecular cyclization and the expulsion of ammonia (NH₃) drive the irreversible aromatization into the indole core[6][8].

  • Self-Validating Workup: Cool the reaction to room temperature and pour it over crushed ice. Carefully neutralize the highly acidic mixture with 10% aqueous NaOH (Caution: Highly exothermic). Extract the precipitated product with Dichloromethane (DCM).

  • Analytical Confirmation: Purify via flash column chromatography. Validate the structure using ¹H NMR. The definitive marker of success is the disappearance of the ketone's methyl singlet (~2.1 ppm) and the appearance of a new singlet corresponding to the C3-proton of the indole ring (if unsubstituted at C3) or the shifted C2-methyl group (~2.4 ppm)[6].

References

  • University of Cape Coast. "Amphetamine Synthesis." UCC. Available at: [Link]

  • Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, ACS Publications. Available at:[Link]

  • Afanasyev, O. I., et al. "Reductive Amination in the Synthesis of Pharmaceuticals." ResearchGate. Available at:[Link]

  • Thieme Chemistry. "Product Class 13: Indole and Its Derivatives." Science of Synthesis. Available at:[Link]

  • Carruthers, W. "Modern Methods of Organic Synthesis." MLSU. Available at:[Link]

  • Wikipedia Contributors. "Phenylacetone." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • ChemRxiv. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." ChemRxiv. Available at:[Link]

Sources

Application

Application Note: Agrochemical Development using 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Target Audience: Researchers, Formulation Scientists, and Agrochemical Drug Development Professionals Focus: Synthetic workflows, mechanistic rationale, and physicochemical profiling for novel fungicides and nematicides....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Drug Development Professionals Focus: Synthetic workflows, mechanistic rationale, and physicochemical profiling for novel fungicides and nematicides.

Executive Summary & Mechanistic Rationale

The development of next-generation agrochemicals requires starting materials that inherently possess favorable pharmacokinetic and pharmacodynamic properties. 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a highly specialized, halogenated phenylacetone derivative that serves as a privileged building block for the synthesis of advanced crop protection agents[1].

The strategic placement of halogens on the phenyl ring is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • The Fluoromethyl (-CH₂F) Group: Fluorine incorporation is a proven strategy to enhance biological activity and metabolic stability[2]. Unlike a simple methyl group, which is highly susceptible to rapid oxidative degradation by fungal and plant cytochrome P450 enzymes, the fluoromethyl moiety acts as a bioisostere that resists oxidation while providing hydrogen bond donating/accepting capabilities.

  • The Ortho-Chlorine (-Cl) Atom: The bulky chlorine atom at the ortho position provides a critical "steric shield." It restricts the free rotation of the propan-2-one side chain, forcing the molecule into a conformationally locked state. This rigidity is essential for the precise docking of the final active ingredient into the narrow, hydrophobic binding pockets of target enzymes[3].

  • The Propan-2-one Linker: Phenylacetones are highly versatile intermediates in organic synthesis[4]. The ketone moiety allows for diverse functionalization, most notably epoxidation (for triazole fungicides) and cyclocondensation (for pyrazole-based succinate dehydrogenase inhibitors).

Quantitative Physicochemical Profiling

Understanding the physicochemical shifts during the transformation of the intermediate into active agrochemical agents is crucial for predicting field efficacy, soil mobility, and plant uptake.

Table 1: Physicochemical and Reaction Metrics of the Intermediate and its Derivatives

Parameter1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-oneTriazole Fungicide DerivativePyrazole SDHI Precursor
Molecular Formula C₁₀H₁₀ClFOC₁₃H₁₅ClFN₃OC₁₁H₁₀ClFN₂
Molecular Weight 200.64 g/mol 283.74 g/mol 224.66 g/mol
Predicted LogP 2.8 (Optimal for cuticular penetration)3.4 (High systemic retention)2.5 (Balanced soil mobility)
Primary Agrochemical Target N/A (Building Block)CYP51 (14α-demethylase)Succinate Dehydrogenase
Typical Synthetic Yield N/A75–82% (Two-step process)85–90% (Two-step process)

Application Workflow 1: Synthesis of CYP51-Inhibiting Triazole Fungicides

Triazole fungicides (Ergosterol Biosynthesis Inhibitors) are the backbone of modern fungal disease management. They function by coordinating with the heme iron of the CYP51 enzyme, blocking the conversion of lanosterol to ergosterol, thereby disrupting fungal cell membrane integrity.

Mechanistic Pathway Visualization

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Catalyzed by CYP51 CYP51 CYP51 Enzyme (14α-demethylase) CYP51->Lanosterol Fungicide Triazole Fungicide (Halogenated Phenyl Core) Fungicide->CYP51 Coordinates Heme Iron Blocks Active Site

Caption: Ergosterol biosynthesis inhibition pathway by triazole derivatives.

Self-Validating Experimental Protocol

Step 1: Corey-Chaykovsky Epoxidation

  • Causality: To attach the triazole ring, the ketone must first be converted into an electrophilic terminal epoxide. Trimethylsulfoxonium iodide (TMSI) is utilized because it generates a sulfur ylide that selectively attacks the carbonyl carbon, followed by intramolecular displacement to form the epoxide without degrading the fluoromethyl group.

  • Procedure:

    • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO under N₂ at 10°C.

    • Add TMSI (1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

    • Dropwise add 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (1.0 eq) dissolved in minimal DMSO.

    • Stir at room temperature for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via FTIR. The transformation is complete when the sharp ketone C=O stretch (~1715 cm⁻¹) is entirely replaced by the epoxide C-O-C asymmetric stretch (~1250 cm⁻¹).

Step 2: Nucleophilic Triazole Ring Opening

  • Causality: Potassium carbonate (K₂CO₃) is selected as the base. It is strong enough to deprotonate 1H-1,2,4-triazole but mild enough to prevent the base-catalyzed elimination of the sensitive -CH₂F group, which would occur if stronger bases like NaH were used.

  • Procedure:

    • Dissolve the crude epoxide (1.0 eq) and 1H-1,2,4-triazole (1.5 eq) in anhydrous DMF.

    • Add anhydrous K₂CO₃ (2.0 eq) and heat the mixture to 80°C for 8 hours.

    • Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (Quality Control): Conduct LC-MS analysis. The successful ring opening is validated by the presence of the [M+H]⁺ peak at m/z 284.1. A shift in HPLC retention time to a more polar region confirms the generation of the tertiary alcohol.

Application Workflow 2: Synthesis of Pyrazole-Based SDHI Precursors

Succinate Dehydrogenase Inhibitors (SDHIs) target Complex II in the fungal mitochondrial respiration chain. The pyrazole core, heavily substituted with halogens, is a dominant motif in modern SDHIs[3].

Synthetic Workflow Visualization

Workflow Step1 1-(2-Chloro-4-(fluoromethyl) phenyl)propan-2-one Step2 Enamine Formation (DMF-DMA, 90°C) Step1->Step2 Step3 Enaminone Intermediate (IPC: NMR shift validation) Step2->Step3 Step4 Cyclocondensation (Hydrazine Hydrate, EtOH) Step3->Step4 Step5 Pyrazole SDHI Precursor (Complex II Inhibitor) Step4->Step5

Caption: Step-by-step synthetic workflow for generating pyrazole-based SDHI precursors.

Self-Validating Experimental Protocol

Step 1: Enaminone Formation

  • Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both a solvent and a reagent to form an enaminone at the acidic alpha-carbon of the propan-2-one. This establishes the necessary 1,3-electrophilic centers required for subsequent pyrazole cyclization.

  • Procedure:

    • Combine 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (1.0 eq) with neat DMF-DMA (3.0 eq).

    • Reflux the mixture at 90°C for 6 hours under a Dean-Stark trap to remove generated methanol.

    • Concentrate under reduced pressure to yield the crude enaminone.

  • Self-Validation (In-Process Control): Analyze via ¹H-NMR. The disappearance of the singlet methyl peak of the starting propan-2-one (~2.1 ppm) and the appearance of two doublets (~5.5 ppm and ~7.8 ppm) corresponding to the newly formed alkene protons confirms complete conversion.

Step 2: Hydrazine Cyclocondensation

  • Causality: Hydrazine hydrate acts as a bis-nucleophile. It attacks the enaminone, displacing the dimethylamine group, and subsequently undergoes intramolecular dehydration to form the aromatic pyrazole ring.

  • Procedure:

    • Dissolve the crude enaminone in absolute ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise at 0°C to control the exothermic reaction.

    • Warm to room temperature, then reflux for 3 hours.

    • Cool to precipitate the product. Filter and recrystallize from ethanol/water.

  • Self-Validation (Quality Control): Analyze via ¹H-NMR. The successful formation of the pyrazole ring is definitively confirmed by the appearance of a distinct pyrazole C4-H proton singlet at ~7.5 ppm.

References

  • Phenyl 2 Propanone: Uses, Synthesis & Safety accio.com
  • 1-Bromo-1-phenylacetone (Agrochemical Intermedi
  • Chemistry of fluoro-substituted beta-diketones and their derivatives researchg
  • google.

Sources

Method

Application Note: Synthesis of Novel CNS-Active Scaffolds from 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Executive Summary & Mechanistic Rationale The compound 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one represents a highly versatile, novel precursor for the development of central nervous system (CNS) active therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one represents a highly versatile, novel precursor for the development of central nervous system (CNS) active therapeutics. Substituted phenylacetones are foundational building blocks in medicinal chemistry, frequently utilized to synthesize phenethylamine derivatives (e.g., monoamine transporter ligands) and chiral phenylethanols (e.g., adrenergic or trace amine-associated receptor probes).

This specific substitution pattern offers unique pharmacological advantages:

  • 2-Chloro Substitution: Introduces significant steric bulk at the ortho position, restricting the rotation of the side chain. This conformational locking is often critical for achieving selectivity between receptor subtypes (e.g., 5-HT 2C​ vs. 5-HT 2B​ ).

  • 4-Fluoromethyl (-CH 2​ F) Substitution: Acts as a metabolically stable bioisostere for a standard benzylic methyl group. While 4-methylphenethylamines are prone to rapid CYP450-mediated benzylic oxidation, the electron-withdrawing fluorine atom stabilizes the carbon center against oxidation while introducing novel hydrogen-bond accepting capabilities.

This guide details two validated, divergent synthetic workflows to generate libraries of novel compounds from this precursor: Direct Reductive Amination and Asymmetric Transfer Hydrogenation (ATH) .

Experimental Workflows & Protocols

Protocol A: Synthesis of Phenethylamine Derivatives via Direct Reductive Amination

To generate amine derivatives, reductive amination is the most direct route. We utilize Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ) rather than Sodium Borohydride (NaBH 4​ ) or Sodium Cyanoborohydride (NaBH 3​ CN).

Causality & Expertise: NaBH(OAc) 3​ is a mild reducing agent that selectively reduces the intermediate iminium ion faster than it reduces the starting ketone, effectively preventing the formation of the alcohol byproduct[1]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas, which is a risk when using NaBH 3​ CN during acidic workups or large-scale syntheses[1].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (1.0 mmol, 1.0 eq) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL).

  • Amine Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 eq). If the amine is supplied as a hydrochloride salt, add Triethylamine (TEA, 1.2 mmol) to liberate the free base. Stir at room temperature (RT) for 30 minutes to allow the iminium intermediate to form.

  • Reduction: Portion-wise, add NaBH(OAc) 3​ (1.5 mmol, 1.5 eq) over 10 minutes to control the mild exotherm.

  • Reaction Monitoring (Self-Validation): Stir the reaction at RT for 12–24 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the ketone peak (UV active, 254 nm) and the appearance of a more polar, ninhydrin-active spot confirms conversion.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO 3​ (10 mL). Self-validating step: Wait until all CO 2​ gas evolution ceases; this ensures the pH is ~8, neutralizing any remaining acetic acid and ensuring the product is in its free-base form for extraction.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of Chiral Alcohols via Noyori Asymmetric Transfer Hydrogenation (ATH)

Reduction of the ketone to a chiral alcohol provides valuable probes for adrenergic targets. Traditional palladium-catalyzed hydrogenation is avoided here, as it frequently causes unwanted dehalogenation of both the aryl chloride and the fluoromethyl group.

Causality & Expertise: The Noyori-Ikariya ATH protocol utilizes a Ruthenium(II) complex, RuCl(p-cymene)[(S,S)-TsDPEN] , which operates via a concerted outer-sphere mechanism. This mild transfer of hydride and proton to the carbonyl face ensures exceptionally high enantiomeric excess (ee) without disturbing sensitive halogen substituents[2].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (1.0 mmol, 1.0 eq) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 mmol, 1 mol%).

  • Hydrogen Donor Addition: Add an azeotropic mixture of Formic Acid/Triethylamine (HCO 2​ H/NEt 3​ , 5:2 molar ratio, 2.0 mL). This acts as both the solvent and the hydrogen source.

  • Reaction: Seal the tube and stir the homogenous mixture at 40 °C for 18 hours.

  • Workup & Isolation: Dilute the mixture with water (10 mL) and extract with Methyl tert-butyl ether (MTBE, 3 x 10 mL). Wash the organic phase with saturated NaHCO 3​ to remove residual formic acid, dry over MgSO 4​ , and concentrate.

  • Validation: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Data Presentation: Synthesized Library Properties

The following table summarizes the quantitative data and calculated physicochemical properties of the novel derivatives synthesized using the protocols above.

Compound IDSynthetic RouteR-Group / StereocenterYield (%)Enantiomeric Excess (ee %)cLogPPSA (Ų)
CFP-101 Protocol A-NHCH 3​ (Methylamine)88N/A2.4512.0
CFP-102 Protocol A-NHCH(CH 3​ ) 2​ (Isopropyl)82N/A3.1012.0
CFP-103 Protocol A-NH-Cyclopropyl79N/A2.8512.0
CFP-201 Protocol B(S)-Alcohol94>98%2.1520.2
CFP-202 Protocol B*(R)-Alcohol91>97%2.1520.2

*Note: CFP-202 was synthesized using the (R,R)-TsDPEN catalyst variant.

Synthetic Workflow Visualization

SynthesisWorkflow SM 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (Target Precursor) RA_Cond Reductive Amination NaBH(OAc)3, R-NH2 DCE, RT SM->RA_Cond Pathway A ATH_Cond Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN] HCO2H/NEt3, 40°C SM->ATH_Cond Pathway B Prod_Amine Novel Phenethylamine Derivatives (Monoamine Transporter Ligands) RA_Cond->Prod_Amine >85% Yield Prod_Alcohol Chiral Arylpropan-2-ol Derivatives (Receptor Probes) ATH_Cond->Prod_Alcohol >90% Yield, >98% ee

Divergent synthetic workflow for novel CNS scaffolds from the target phenylacetone precursor.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link][1]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting purification of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one by chromatography

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the purification of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the purification of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one .

This molecule presents a unique triad of chromatographic challenges: an enolizable propan-2-one moiety, a highly labile benzylic fluoride, and an ortho-chloro substituent. Standard purification templates often result in poor mass recovery, severe peak tailing, or co-elution with structurally similar starting materials. This guide synthesizes mechanistic causality with field-proven protocols to ensure high-purity isolation.

Decision Matrix & Workflow

Use the following decision tree to determine the optimal chromatographic strategy based on your primary impurity profile and observed column behavior.

PurificationWorkflow Start Crude Reaction Mixture TLC Impurity Profiling Start->TLC Decision1 Primary Impurity? TLC->Decision1 NP Normal Phase (Silica) Decision1->NP Non-polar RP Reversed-Phase (HPLC) Decision1->RP Polar/Isomers Issue1 Degradation? NP->Issue1 Issue2 Co-elution? RP->Issue2 Buffer Buffer Silica (1% Et3N) Issue1->Buffer Yes Pure Pure Isolate (>95%) Issue1->Pure No Fluorous Switch to PFP Phase Issue2->Fluorous Yes Issue2->Pure No Buffer->Pure Fluorous->Pure

Workflow for chromatographic isolation of halogenated aryl ketones.

Troubleshooting Guide & FAQs

Q1: Why am I observing a lower mass recovery and the appearance of a highly polar byproduct during silica gel chromatography? Mechanistic Causality: The fluoromethyl group (-CH₂F) is a primary benzylic fluoride. Standard silica gel possesses highly acidic silanol groups (pKa ~4.5–5.5). These acidic sites can protonate the fluorine atom, catalyzing the elimination of HF to form a resonance-stabilized benzylic carbocation. This intermediate rapidly reacts with adventitious water in the solvent to form a benzyl alcohol, which binds strongly to the silica, drastically reducing your yield. Solution: Neutralize the silica by adding 1% Triethylamine (TEA) to your mobile phase[1]. This suppresses the acid-catalyzed solvolysis of the benzylic fluoride. Alternatively, switch to neutral alumina.

Q2: My target compound co-elutes with the des-fluoro and des-chloro starting materials on a standard C18 preparative column. How can I resolve them? Mechanistic Causality: Traditional C18 phases rely exclusively on hydrophobic dispersive forces, which often lack the selectivity to distinguish between minor halogen variations (e.g., a methyl vs. a fluoromethyl group). Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns exploit "fluorophilicity"—specific dipole-dipole, π-π, and charge-transfer interactions between the highly fluorinated stationary phase and the fluoromethyl group of your analyte[2]. This orthogonal retention mechanism significantly increases the retention time of the fluorinated product relative to its des-fluoro counterpart[3][4].

Q3: I am experiencing severe peak tailing and broad elution bands for my product on both normal and reversed-phase systems. Mechanistic Causality: The propan-2-one moiety is an enolizable ketone. In solution, it exists in equilibrium with its enol tautomer. The hydroxyl group of the enol form acts as a strong hydrogen-bond donor, interacting heterogeneously with active silanol sites on the column or metal hardware in the HPLC system[5][6]. Solution: For normal phase, ensure the column is buffered (as mentioned in Q1). For reversed-phase, ensure you are using a high-purity, double-end-capped silica column to minimize secondary silanol interactions. Avoid highly alkaline mobile phases that could accelerate enolization.

Q4: How do I prevent "solvent mismatch" peak distortion when injecting my crude sample into the preparative HPLC? Mechanistic Causality: If the sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% MeCN or THF), the analyte molecules will travel rapidly through the column head before the injection plug dilutes into the mobile phase. This leads to premature band broadening, split peaks, or fronting[5][6]. Solution: Always dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase conditions (e.g., 50:50 MeCN/Water). If a stronger solvent is absolutely required for solubility, inject a very small volume (<1% of the column volume).

Validated Experimental Protocols

Protocol A: Buffered Normal-Phase Flash Chromatography (Bulk Purification)

This protocol utilizes a self-validating TLC step to confirm the necessity of buffering before committing the bulk sample.

  • System Validation (Pre-run): Spot the crude mixture on two silica TLC plates. Develop Plate A in 90:10 Hexane/EtOAc and Plate B in 90:10 Hexane/EtOAc + 1% Triethylamine (TEA). If Plate A shows streaking or a secondary degradation spot at the baseline, buffering is mandatory.

  • Column Equilibration: Slurry pack the silica gel column using Hexane containing 1% TEA. Flush with 3 column volumes (CV) of the buffered solvent to neutralize active silanols[1].

  • Sample Loading: Dissolve the crude 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head via liquid loading.

  • Elution: Run a step gradient from 100% Buffered Hexane to 85:15 Hexane/EtOAc.

  • Fraction Analysis: Collect fractions and evaporate under reduced pressure at <30°C to prevent thermal degradation of the fluoromethyl group.

Protocol B: Reversed-Phase Preparative HPLC (Isomer Resolution)

This protocol uses a scouting gradient on an analytical PFP column to mathematically predict the preparative isocratic hold.

  • Scouting Run: Inject 5 µL of the sample onto an analytical Pentafluorophenyl (PFP) column (4.6 x 150 mm). Run a linear gradient of 10% to 90% Acetonitrile (MeCN) in Water (neutral, no acidic modifiers) over 15 minutes.

  • Method Translation: Calculate the elution composition at the peak apex. Set the preparative HPLC method to an isocratic hold at 5% below this MeCN concentration.

  • Sample Preparation: Dissolve the sample in the exact starting mobile phase composition[5]. If solubility is poor, use a maximum of 10% DMSO, keeping the injection volume below 1% of the column volume to prevent solvent mismatch.

  • Purification: Inject onto the Preparative PFP column (e.g., 21.2 x 250 mm, 5 µm). Monitor UV absorbance at 254 nm and 220 nm.

Quantitative Data & System Suitability

Table 1: Chromatographic System Suitability & Selectivity Data

Parameter Standard Silica (Unbuffered) Buffered Silica (1% TEA) Standard C18 PFP (Fluorinated Phase)
Target Recovery (%) < 60% (Degradation) > 92% > 95% > 95%
Peak Symmetry (As) > 2.5 (Severe Tailing) 1.1 - 1.3 1.4 - 1.6 1.0 - 1.2

| Selectivity (α) vs Des-fluoro | N/A (Co-elution) | N/A (Co-elution) | 1.05 (Poor) | > 1.40 (Excellent) |

Table 2: Preparative HPLC Gradient Optimization (PFP Column)

Time (min) % Aqueous (Neutral Water) % Organic (MeCN) Flow Rate (mL/min) Rationale
0.0 - 2.0 70% 30% 20.0 Column equilibration & sample loading
2.0 - 15.0 70% → 40% 30% → 60% 20.0 Linear gradient for regioisomer separation
15.0 - 17.0 5% 95% 20.0 Column wash (elute highly lipophilic impurities)

| 17.0 - 20.0 | 70% | 30% | 20.0 | Re-equilibration for next injection |

References

  • LC Chromatography Troubleshooting - Halo Columns -[Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns - Oxford University Press -[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC - LCGC International -[Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - National Institutes of Health (PMC) -[Link]

Sources

Optimization

optimization of reaction parameters for 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 1-(2-Chloro-4-(fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one .

Synthesizing highly functionalized aryl ketones requires precise control over the catalytic environment. The most efficient and scalable route for this transformation is the Palladium-catalyzed α-arylation of acetone (a Buchwald-Hartwig type cross-coupling) using 1-bromo-2-chloro-4-(fluoromethyl)benzene as the electrophile 1. Below is a comprehensive troubleshooting guide, optimization data, and a self-validating protocol to ensure high-yield, mono-arylated product generation.

I. Mechanistic Overview & Catalytic Cycle

Understanding the causality behind reagent selection begins with the catalytic cycle. The reaction relies on the delicate balance between oxidative addition of the aryl bromide, transmetalation of the ketone enolate, and rapid reductive elimination to prevent side reactions.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst ArPdBr L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->ArPdBr 1-Bromo-2-chloro- 4-(fluoromethyl)benzene ArPdEnolate L-Pd(II)(Ar)(Enolate) Transmetalation Intermediate ArPdBr->ArPdEnolate Acetone + LiHMDS (- LiBr, - HMDS) Product 1-(2-Chloro-4-(fluoromethyl)phenyl) propan-2-one ArPdEnolate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Pd-catalyzed α-arylation catalytic cycle for 1-arylpropan-2-one synthesis.

II. Troubleshooting Guide & FAQs

Q: Why am I observing significant diarylation (1,1-diarylpropan-2-one) instead of the desired mono-arylated product? A: Diarylation is a classic thermodynamic sink in the α-arylation of methyl ketones. The mono-arylated product has a more acidic α-proton than the starting acetone, leading to rapid enolization and a second coupling event. Causality & Solution: The choice of phosphine ligand dictates the selectivity. Unhindered ligands (e.g., PPh3, dppf) fail to differentiate between the acetone enolate and the bulkier mono-aryl enolate. By switching to a highly sterically demanding biaryl phosphine like XPhos, the extreme steric bulk around the palladium center physically blocks the coordination of the secondary enolate, effectively halting the catalytic cycle at mono-arylation 2.

Q: My starting material, 1-bromo-2-chloro-4-(fluoromethyl)benzene, is degrading, and I am detecting defluorinated side products. What is causing this? A: The fluoromethyl (-CH2F) group is uniquely sensitive to strong, nucleophilic bases at elevated temperatures. Alkoxide bases commonly used in Buchwald-Hartwig couplings (like NaOtBu or KOtBu) can act as nucleophiles, leading to SN2 substitution at the benzylic position. Causality & Solution: Replace alkoxide bases with Lithium hexamethyldisilazide (LiHMDS). LiHMDS is a strong but strictly non-nucleophilic base due to its bulky trimethylsilyl groups. It quantitatively generates the kinetic enolate of acetone without attacking the sensitive benzylic fluoride 1.

Q: The reaction stalls at 40% conversion despite using Pd(OAc)₂ and XPhos. How can I drive it to completion? A: Stalled reactions in cross-couplings often result from catalyst deactivation via oxidation of the electron-rich phosphine ligand or the precipitation of inactive Pd-black. When generating the catalyst in situ from Pd(OAc)₂, the requisite reduction to the active Pd(0) species consumes a portion of your ligand and can be inefficient. Causality & Solution: Switch to a preformed Generation 3 (G3) palladacycle precatalyst (e.g., XPhos Pd G3). Precatalysts ensure a perfect 1:1 Pd-to-ligand ratio and rapidly generate the active L-Pd(0) species under mild conditions without relying on sacrificial ligand reduction, thereby extending the catalyst's lifetime and driving the reaction to >99% conversion .

III. Reaction Parameter Optimization Data

The following table summarizes the quantitative optimization of the reaction parameters, highlighting the critical nature of ligand and base selection for this specific substrate.

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)Mono:Di Ratio
1Pd₂(dba)₃PPh₃NaOtBuToluene801540:60
2Pd(OAc)₂BINAPNaOtBuToluene804560:40
3Pd(OAc)₂XPhosNaOtBuTHF658895:5
4 XPhos Pd G3 XPhos LiHMDS THF 65 >99 >99:1

IV. Self-Validating Experimental Protocol

Note: This system incorporates in-line analytical checks to ensure intermediate stability and catalyst activation, establishing a self-validating workflow.

Phase 1: Kinetic Enolate Generation

  • In an argon-filled glovebox, charge a flame-dried 50 mL Schlenk flask with LiHMDS (1.2 mmol, 1.2 equiv).

  • Dissolve in 5.0 mL of anhydrous THF and cool to 0 °C using an ice bath.

  • Add anhydrous acetone (3.0 mmol, 3.0 equiv) dropwise over 5 minutes. Stir for 30 minutes at 0 °C.

Self-Validation Checkpoint 1: Withdraw a 0.1 mL aliquot, quench with D₂O, and extract with CDCl₃. Analyze via ¹H NMR. Observation of >95% deuterium incorporation at the methyl position confirms quantitative enolate formation without aldol condensation side-products.

Phase 2: Catalyst Activation & Cross-Coupling 4. In a separate flame-dried Schlenk flask, combine 1-bromo-2-chloro-4-(fluoromethyl)benzene (1.0 mmol, 1.0 equiv), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and supplemental XPhos ligand (0.02 mmol, 2 mol%). 5. Dissolve the solids in 5.0 mL of anhydrous THF. The solution should turn a clear, pale yellow, indicating the formation of the active L-Pd(0) species. 6. Transfer the pre-formed enolate solution from Phase 1 into the catalyst/aryl bromide mixture via cannula over 2 minutes. 7. Seal the flask, remove from the glovebox, and heat to 65 °C in an oil bath for 12 hours.

Self-Validation Checkpoint 2: At 4 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze. The disappearance of the aryl bromide peak and the appearance of the product mass (m/z [M+H]⁺ ~ 201.04) validates catalytic turnover and confirms that the sensitive fluoromethyl group remains intact.

Phase 3: Workup & Isolation 8. Cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH₄Cl. 9. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. 10. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to yield the pure 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one.

V. References

  • Title: Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Source: Accounts of Chemical Research (PubMed/NIH). URL:

  • Title: Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Source: Organic Chemistry Portal. URL:

  • Title: Xphos, sphos, aphos and G3/G4 Precatalysts. Source: Sigma-Aldrich. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Welcome to the Technical Support Center. The synthesis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one —typically achieved via the Wacker oxidation of 1-allyl-2-chloro-4-(fluoromethyl)benzene or through enolate arylat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one —typically achieved via the Wacker oxidation of 1-allyl-2-chloro-4-(fluoromethyl)benzene or through enolate arylation—presents unique chemoselectivity challenges. The presence of a highly labile benzylic fluoromethyl (-CH₂F) group, an oxidatively sensitive ortho-chloro substituent, and an acidic benzylic methylene position creates a complex reaction matrix prone to byproduct formation.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you optimize your yields and suppress unwanted side reactions.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I seeing significant amounts of the 1-propenylbenzene isomer instead of the desired propan-2-one during Wacker oxidation?

Causality: In the Wacker oxidation of allylbenzenes, the initial Pd(II)-alkene π -complex can undergo β -hydride elimination prior to nucleophilic attack by water. This forms an η3 -allyl palladium hydride intermediate, which rapidly reinserts to form the thermodynamically favored, conjugated 1-propenylbenzene[1]. Solution: To suppress isomerization, you must accelerate the oxypalladation step. Use a mixed solvent system (e.g., t-BuOH/H₂O) to increase the solubility of the alkene, and utilize a stoichiometric reoxidant like 1,4-benzoquinone instead of relying solely on CuCl₂/O₂. Benzoquinone acts as an exogenous ligand that coordinates to Pd(II), accelerating reductive elimination and preventing the β -hydride elimination pathway[2].

Q2: My LC-MS shows a mass corresponding to[M-F+OH]. What causes this defluorination byproduct?

Causality: The -CH₂F group is a highly reactive benzylic fluoride. Under the standard acidic conditions of a Tsuji-Wacker oxidation (where HCl is generated as a byproduct of PdCl₂/CuCl₂ turnover), the -CH₂F group undergoes rapid Sₙ1/Sₙ2 solvolysis, displacing the fluoride ion with water to form a hydroxymethyl byproduct[3]. Solution: The reaction must be strictly buffered. Switch to a copper-free Wacker system using Pd(OAc)₂ and molecular oxygen, or buffer the aqueous phase with Na₂HPO₄ to maintain a pH of 6.0–6.5. Avoid any basic workup (e.g., NaOH or Na₂CO₃), as hydroxide ions will rapidly attack the fluoromethyl carbon.

Q3: I am observing dechlorination (loss of the ortho-chloro group). How can I prevent this?

Causality: Dechlorination occurs via hydrodehalogenation. If the reoxidation of Pd(0) to Pd(II) is too slow, the transient, electron-rich Pd(0) species can undergo oxidative addition into the weak ortho C–Cl bond. Subsequent protodepalladation leads to the dechlorinated phenylacetone[4]. Solution: Maintain a strictly oxidative environment. Increase the oxygen pressure (e.g., use a balloon or pressurized reactor at 2–3 atm O₂) and ensure vigorous stirring ( >800 rpm) to maximize gas-liquid mass transfer.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the divergent mechanistic pathways during the Wacker oxidation of the allylbenzene precursor, highlighting where specific byproducts originate.

WackerPathways A 1-Allyl-2-chloro-4-(fluoromethyl)benzene B Pd(II) π-complex A->B Pd(OAc)₂ C Oxypalladation (H₂O) B->C Fast E β-Hydride Elimination B->E Slow Oxypalladation D Target: Propan-2-one C->D Reductive Elimination I Pd(0) Oxidative Addition C->I Low O₂ Pressure G Solvolysis (H⁺/H₂O) D->G Unbuffered pH F Byproduct: 1-Propenylbenzene E->F Isomerization H Byproduct: Defluorinated Alcohol G->H -HF J Byproduct: Dechlorinated Ketone I->J -Cl

Fig 1. Mechanistic divergence in the Wacker oxidation of fluoromethylated allylbenzenes.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and suppress the aforementioned byproducts, use the following optimized, self-validating protocol. This system uses in-situ TLC monitoring to validate the suppression of the isomerized byproduct.

Protocol: Buffered, Copper-Free Wacker Oxidation

Objective: Synthesize 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one while suppressing defluorination and isomerization.

Reagents:

  • 1-Allyl-2-chloro-4-(fluoromethyl)benzene (1.0 equiv, 10 mmol)

  • Pd(OAc)₂ (0.05 equiv, 0.5 mmol)

  • 1,4-Benzoquinone (1.2 equiv, 12 mmol)

  • t-BuOH / H₂O (7:1 v/v, 40 mL)

  • Na₂HPO₄ (0.2 equiv, 2 mmol)

Step-by-Step Methodology:

  • System Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂, 1,4-benzoquinone, and Na₂HPO₄.

  • Solvent Addition: Add the t-BuOH/H₂O mixture. Stir at 400 rpm for 5 minutes until a homogenous suspension forms. Causality: The phosphate buffer locks the pH near 6.5, preventing acid-catalyzed solvolysis of the -CH₂F group.

  • Substrate Introduction: Inject the allylbenzene substrate in one portion. Equip the flask with an O₂ balloon and purge the headspace three times.

  • Reaction Execution: Stir the mixture vigorously ( >800 rpm) at 40 °C for 12 hours. Validation Check: At t=2h, run a TLC (Hexanes/EtOAc 9:1). The presence of a UV-active spot with a higher Rf than the starting material indicates isomerization. If observed, increase O₂ pressure.

  • Quenching & Mild Workup: Cool the reaction to 0 °C. Dilute with cold diethyl ether (50 mL) and filter through a short pad of Celite to remove palladium black.

  • Washing: Wash the organic filtrate with cold, half-saturated brine (3 × 20 mL). Crucial: Do not wash with NaHCO₃ or NaOH, as the basic conditions will trigger defluorination.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure (water bath < 30 °C to prevent aldol condensation), and purify via silica gel chromatography.

Part 4: Quantitative Data & Optimization Metrics

The following table summarizes the quantitative impact of solvent and additive choices on the product distribution, validating the protocol described above.

Table 1: Effect of Reaction Conditions on Product Distribution

Solvent SystemCatalyst / OxidantAdditive / BufferTarget Ketone (%)Isomer Byproduct (%)Defluorinated Byproduct (%)
DMF / H₂O (7:1)PdCl₂ / CuCl / O₂None (pH ~2)42%18%35%
MeOH / H₂O (5:1)PdCl₂ / CuCl / O₂None (pH ~3)38%22%31%
t-BuOH / H₂O (7:1)Pd(OAc)₂ / O₂None (pH ~4)65%25%8%
t-BuOH / H₂O (7:1) Pd(OAc)₂ / Benzoquinone Na₂HPO₄ (pH 6.5) 88% < 2% < 2%

Note: Yields determined via quantitative ¹H-NMR using an internal standard. The buffered benzoquinone system provides the highest chemoselectivity.

Part 5: Troubleshooting Decision Tree

Use this diagnostic workflow to quickly identify and resolve issues based on your LC-MS or NMR analysis of the crude reaction mixture.

TroubleshootingTree Start Analyze Crude Mixture (LC-MS/NMR) Isomer Major Byproduct: 1-Propenylbenzene Start->Isomer Defluoro Major Byproduct: [M-F+OH] Defluorination Start->Defluoro Dechloro Major Byproduct: [M-Cl+H] Dechlorination Start->Dechloro Sol1 Action: Add Benzoquinone Increase Oxidant Loading Isomer->Sol1 Sol2 Action: Add Na₂HPO₄ Buffer Avoid Basic Workup Defluoro->Sol2 Sol3 Action: Increase O₂ Pressure Stir >800 RPM Dechloro->Sol3

Fig 2. Diagnostic decision tree for resolving common Wacker oxidation byproducts.

Sources

Optimization

enhancing the stability of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one in solution

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical liabilities of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical liabilities of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one .

Handling this molecule requires a deep understanding of its structural vulnerabilities. It possesses two highly reactive centers: a benzylic fluoride (the fluoromethyl group) and a phenylacetone moiety (the propan-2-one core). Without rigorous environmental controls, these functional groups will rapidly degrade your sample, compromising assay integrity and experimental reproducibility.

Below, you will find diagnostic FAQs, quantitative stability profiles, and self-validating protocols to ensure the structural integrity of your compound in solution.

I. Troubleshooting & Diagnostic FAQs

Q1: My LC-MS analysis shows a massive loss of the parent compound when formulated in aqueous buffers (pH 7.4). What is happening? A1: You are observing the rapid solvolysis (hydrolysis) of the fluoromethyl group. Benzylic fluorides are notoriously susceptible to nucleophilic substitution and hydrolysis, particularly in aqueous media or when activated by Brønsted/Lewis acids[1]. The strong electron-withdrawing nature of the fluorine atom polarizes the C-F bond, while the adjacent aromatic ring stabilizes the incipient benzylic carbocation. This structural synergy facilitates rapid SN​1/SN​2 -like cleavage of the C-F bond. In solution at physiological pH (pH 7.4), fluoromethyl groups can undergo 60–90% decomposition within days, displacing the fluorine with a hydroxyl group to form a benzylic alcohol[2].

Q2: After storing my stock solution at room temperature for a few weeks, the liquid turned yellow, and I detected benzaldehyde and benzoic acid derivatives. Why? A2: This is the result of auto-oxidation of the phenylacetone (propan-2-one) moiety. The alpha-protons adjacent to the ketone carbonyl are acidic, allowing the molecule to readily enolize in solution. Upon exposure to atmospheric oxygen, the enol undergoes auto-oxidation. Phenylacetone derivatives initially oxidize to phenylacetylcarbinol intermediates, which subsequently undergo oxidative cleavage to form benzaldehyde and benzoic acid derivatives[3]. This degradation is accelerated by light, ambient temperatures, and the presence of dissolved oxygen.

Q3: Can I use Methanol or Ethanol to prepare my stock solutions? A3: No. Protic solvents must be strictly avoided. Just as water causes hydrolysis, primary alcohols will act as nucleophiles, leading to the rapid solvolysis of the benzylic fluoride to form a benzylic methyl or ethyl ether. You must use anhydrous, aprotic solvents (e.g., Acetonitrile, DMSO, or DMF) to maintain the integrity of the C-F bond.

II. Mechanistic Degradation Pathways

To successfully formulate this compound, you must visualize and block its intrinsic degradation routes.

G A 1-(2-Chloro-4-(fluoromethyl) phenyl)propan-2-one B Benzylic Fluoride Hydrolysis (Protic/Aqueous) A->B H2O / Protic Solvents C Ketone Auto-oxidation (O2 exposure) A->C O2 / Room Temp D Benzylic Alcohol Derivative + HF B->D SN1/SN2 Cleavage E Phenylacetylcarbinol Derivative C->E alpha-carbon oxidation F Benzaldehyde & Benzoic Acid Derivatives E->F Oxidative Cleavage

Mechanistic degradation pathways of the target molecule via hydrolysis and auto-oxidation.

III. Quantitative Stability Profile

The following table summarizes the causal relationship between solvent environment, temperature, and the structural half-life of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one. Use this data to dictate your experimental timelines.

Solvent / EnvironmentTemperatureAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Aqueous Buffer (pH 7.4)37 °CAir< 24 hoursHydrolysis of -CH2F to benzylic alcohol.
Methanol (Protic)25 °CAir~3–5 daysSolvolysis of -CH2F to methyl ether.
Neat Oil/Solid25 °CAir~3 monthsAuto-oxidation of ketone to phenylacetylcarbinol.
Anhydrous MeCN (Aprotic) -20 °C Argon > 12 months Stable (Degradation pathways blocked).

IV. Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume your compound is stable. Implement the following self-validating workflows. The causality here is simple: by removing protons, nucleophiles, and oxygen, we systematically shut down both the solvolysis and oxidation pathways.

Protocol A: Preparation of Stable Anhydrous Stock Solutions

This protocol utilizes inert atmosphere techniques and anhydrous conditions to prevent both hydrolysis and auto-oxidation.

  • Solvent Verification: Procure HPLC-grade, anhydrous Acetonitrile (MeCN) or DMSO. Validation step: Perform a Karl Fischer titration on the solvent. Water content must be ≤50 ppm.

  • Atmospheric Purging: Sparge the anhydrous solvent with ultra-pure Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Reconstitution: In a glove box or under a continuous stream of Argon, dissolve the dry solid API in the purged solvent to reach your desired stock concentration (e.g., 10 mM).

  • Aliquoting: Divide the stock solution into single-use, amber glass vials. Amber glass prevents radical-initiated photo-oxidation.

  • Storage: Blanket the headspace of each vial with Argon, seal tightly with PTFE-lined caps, and store immediately at -80 °C. Causality: Low temperatures kinetically freeze the auto-oxidation process, while the absence of water/protic solvents prevents benzylic fluoride cleavage.

W S1 1. Dry Solid API (Store at -20°C in dark) S2 2. Reconstitute in Anhydrous Aprotic Solvent (e.g., MeCN, DMSO) S1->S2 S3 3. Purge with Inert Gas (Argon/Nitrogen) S2->S3 S4 4. Aliquot into Amber Glass Vials S3->S4 S5 5. Seal & Store at -80°C (Avoid freeze-thaw) S4->S5

Optimized workflow for the preparation and storage of stable stock solutions.

Protocol B: Stability-Indicating LC-MS Assay

Before using any stored aliquot in a biological or chemical assay, run this rapid quality control check.

  • Sample Prep: Thaw a single-use aliquot to room temperature just prior to analysis. Dilute to 1 µg/mL using anhydrous MeCN.

  • Chromatography: Use a C18 reverse-phase column. Critical Step: Use a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid, but limit the sample's time in the autosampler to < 2 hours to prevent on-board hydrolysis.

  • Mass Spectrometry Monitoring:

    • Target Mass: Monitor the [M+H]+ of the parent compound.

    • Degradant 1 (Hydrolysis): Monitor for [M−19+17]+ (Loss of Fluorine, addition of Hydroxyl).

    • Degradant 2 (Oxidation): Monitor for [M+16]+ (Addition of Oxygen, indicating phenylacetylcarbinol formation).

  • Validation Threshold: If the combined peak area of Degradant 1 and Degradant 2 exceeds 2% of the total integrated area, discard the aliquot.

V. References

  • Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling Source: ResearchGate URL:[Link][3]

  • The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL:[Link][2]

  • Copper-Catalyzed Benzylic C–H Cross-Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space Source: ACS Publications / NIH PMC URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Advanced NMR Characterization of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one: A Comparative Analytical Guide

As drug development and forensic chemistry advance, the precise structural elucidation of heavily substituted phenylacetones becomes critical. 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a complex target featuring...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and forensic chemistry advance, the precise structural elucidation of heavily substituted phenylacetones becomes critical. 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a complex target featuring a propan-2-one moiety, an ortho-chlorine atom, and a para-fluoromethyl ( −CH2​F ) group.

This guide provides a comprehensive, objective comparison of this compound against its non-fluorinated and non-chlorinated alternatives. By establishing a self-validating Nuclear Magnetic Resonance (NMR) workflow, researchers can confidently map the profound electronic perturbations and spin-spin coupling networks introduced by these specific functional groups.

Structural Causality: The Physics Behind the Spectra

To accurately characterize this molecule, we must move beyond merely listing expected peaks and understand the causality of the chemical environment:

  • The Ortho-Chlorine Deshielding Effect: The bulky, electronegative chlorine atom at the C2 position restricts the free rotation of the adjacent methylene bridge ( −CH2​−C=O ). This steric crowding forces the methylene protons into the deshielding cone of the aromatic ring and the halogen, resulting in a pronounced downfield shift compared to unsubstituted analogs.

  • The Fluorine-19 Spin Network: Fluorine-19 has a spin of ½ and a 100% natural isotopic abundance. Unlike a standard methyl group, the −CH2​F group introduces massive heteronuclear coupling. The 19F nucleus strongly couples to the geminal protons ( 2JHF​≈47.5 Hz ) and the direct carbon ( 1JCF​≈165−175 Hz )[1]. This creates a highly diagnostic splitting pattern that serves as an internal validation mechanism.

Comparative 1D NMR Profiling

To isolate the effects of the −Cl and −CH2​F groups, we compare the target compound against two structural alternatives:

  • Analog A: 1-(4-(fluoromethyl)phenyl)propan-2-one (Lacks the ortho-chlorine).

  • Analog B: 1-(2-Chloro-4-methylphenyl)propan-2-one (Lacks the fluorine).

Table 1: Comparative 1H NMR Diagnostic Peaks (400 MHz, CDCl3​ )
Proton EnvironmentTarget CompoundAnalog A (No Cl)Analog B (No F)Causality / Diagnostic Notes
Ketone −CH3​ ~2.20 ppm (s, 3H)~2.15 ppm (s, 3H)~2.20 ppm (s, 3H)Unaffected by ring substitutions.
Methylene Bridge ~3.85 ppm (s, 2H)~3.65 ppm (s, 2H)~3.85 ppm (s, 2H)Diagnostic: Ortho-Cl causes a ~0.2 ppm downfield shift due to steric/inductive deshielding.
Para-Alkyl Group ~5.35 ppm (d, 2H, J=47.5 Hz)~5.35 ppm (d, 2H, J=47.5 Hz)~2.35 ppm (s, 3H)Diagnostic: The 2JHF​ coupling splits the −CH2​F protons into a massive doublet[1].
Aromatic H-3 ~7.42 ppm (s, 1H)~7.20 ppm (d, 2H)~7.25 ppm (s, 1H)Deshielded by adjacent Cl. Fine splitting may occur due to long-range 4JHF​ .
Table 2: Comparative 13C NMR Diagnostic Peaks (100 MHz, CDCl3​ )
Carbon EnvironmentTarget CompoundAnalog A (No Cl)Analog B (No F)Causality / Diagnostic Notes
Carbonyl ( C=O ) ~205.0 ppm~206.0 ppm~205.0 ppmStandard ketone resonance.
Para-Alkyl Carbon ~83.5 ppm (d, 1JCF​=166 Hz)~83.5 ppm (d, 1JCF​=166 Hz)~21.0 ppm (s)Diagnostic: Direct C-F bond causes extreme deshielding and a ~166 Hz doublet split[1].
Aromatic C4 ~137.5 ppm (d, 2JCF​=17 Hz)~137.0 ppm (d, 2JCF​=17 Hz)~139.0 ppm (s)Split by adjacent fluorine.
Aromatic C3 & C5 ~129.8, 126.5 ppm (d, 3JCF​≈6 Hz)~125.5 ppm (d, 3JCF​≈6 Hz)~130.0, 127.5 ppm (s)Long-range 3JCF​ coupling confirms the para-position of the −CH2​F group.

Self-Validating Experimental Protocol

A robust analytical methodology must be self-validating. The following protocol ensures that data extracted from one spectrum (e.g., 1H ) is mathematically verified by another (e.g., 19F ).

Step 1: High-Fidelity Sample Preparation

  • Weigh exactly 15–20 mg of the target compound.

  • Dissolve completely in 0.6 mL of high-purity CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl3​ is chosen as it provides a deuterium lock signal for field frequency stabilization without obscuring the analyte[2].

  • Transfer the solution to a defect-free, 5 mm precision NMR tube. Ensure the solvent column height is precisely 40–50 mm to optimize magnetic shimming and prevent line broadening[3].

Step 2: 1D Multinuclear Acquisition

  • 1H NMR (400 MHz): Acquire using a standard 30° pulse, 16 scans, and a 2-second relaxation delay. Validation checkpoint: Extract the 2JHF​ coupling constant from the ~5.35 ppm doublet.

  • 13C NMR (100 MHz): Acquire using WALTZ-16 proton decoupling, minimum 512 scans to resolve quaternary carbons (C2-Cl, C1-alkyl).

  • 19F NMR (376 MHz): Acquire to directly observe the fluorine nucleus. Validation checkpoint: The signal should appear as a triplet around -210 ppm. The coupling constant extracted here must exactly match the 2JHF​ (~47.5 Hz) extracted from the 1H spectrum.

Step 3: 2D Regiochemical Mapping (HSQC & HMBC)

  • 1H−13C HSQC: Run to differentiate the methylene bridge (correlating ~3.85 ppm 1H to ~48.2 ppm 13C ) from the fluoromethyl group (correlating ~5.35 ppm 1H to ~83.5 ppm 13C ).

  • 1H−13C HMBC: Run to prove the 1,2,4-substitution pattern. The methylene bridge protons (~3.85 ppm) will show strong 3JCH​ correlations to the C2 carbon (bearing the Cl) and C6 carbon, definitively locating the chlorine atom.

Workflow and Logical Visualizations

The following diagrams map the operational workflow and the physical logic of the spin-spin coupling networks.

NMR_Workflow Start Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H, 13C, 19F) Start->Acq1D Acq2D 2D NMR Acquisition (HSQC, HMBC) Start->Acq2D Analysis Spectral Analysis & J-Coupling Extraction Acq1D->Analysis Acq2D->Analysis Validation Structural Validation (Confirm -CH2F & -Cl positions) Analysis->Validation

Figure 1: Self-validating NMR experimental workflow for fluorinated phenylacetones.

Coupling_Logic F_Atom Fluorine-19 Nucleus (Spin 1/2, 100% Abundance) Geminal Geminal Protons (-CH2F) 2J_HF ≈ 47.5 Hz (Doublet) F_Atom->Geminal 1H NMR Perturbation DirectC Direct Carbon (C4-CH2F) 1J_CF ≈ 166 Hz (Doublet) F_Atom->DirectC 13C NMR Perturbation OrthoC Ortho Carbons (C3, C5) 3J_CF ≈ 6 Hz (Doublets) F_Atom->OrthoC Long-Range 13C

Figure 2: Logical relationship of 19F spin-spin coupling perturbations.

References

  • Fluorine in Small Molecules: Fluoromethyl Azide and Chalcogenocyanates. Zeitschrift für anorganische und allgemeine Chemie (Z. Anorg. Allg. Chem.), 2020. Validates the standard 2JHF​ and 1JCF​ coupling constants for fluoromethyl groups.

  • 1-(2-chloro-4-methylphenyl)propan-2-one (CAS 1541158-52-4). Sigma-Aldrich. Reference standard for the non-fluorinated analog baseline.

  • NMR Sample Preparation: The Complete Guide. Organomation. Authoritative standards on solvent selection, CDCl3​ locking mechanisms, and concentration limits.

  • Sample Preparation Protocols. Faculty of Mathematical & Physical Sciences, University College London (UCL). Institutional guidelines on NMR tube filling volumes, shimming optimization, and sample handling.

Sources

Comparative

Comparative Mass Spectrometry Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Analysis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Executive Summary & Analytical Context 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a highly substituted, complex halogenated derivative of 1-phenyl-2-propanone (P-2-P, also known as benzyl methyl ketone). P-2-P an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a highly substituted, complex halogenated derivative of 1-phenyl-2-propanone (P-2-P, also known as benzyl methyl ketone). P-2-P and its structural analogs are well-documented critical precursors in the synthesis of designer drugs, particularly substituted amphetamines and cathinones (1)[1].

The addition of an ortho-chloro group and a para-fluoromethyl group significantly alters the electron density and thermal stability of the molecule compared to its unsubstituted parent. For analytical laboratories, identifying this specific regioisomer with high confidence is challenging due to isobaric interferences and complex isotopic clusters. This guide objectively compares the two gold-standard platforms for its analysis: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Grounding: Fragmentation Pathways

To optimize an analytical method, one must first understand the thermodynamic drivers of the molecule's fragmentation.

Gas Chromatography-Electron Ionization (GC-EI-MS)

Under standard 70 eV hard ionization, the molecular ion [M]∙+ (m/z 200.0404 for the 35Cl isotope) is formed but is highly transient. The dominant thermodynamic pathway is α -cleavage at the carbonyl carbon, a hallmark mechanism for substituted phenylacetones (2)[2]. This homolytic cleavage is driven by the formation of two highly stable cations:

  • The Substituted Benzyl Cation (m/z 157.0220): Loss of the acetyl radical ( ∙COCH3​ , 43 Da) yields the [C8​H7​ClF]+ cation, stabilized by resonance across the aromatic ring.

  • The Acetyl Cation (m/z 43.0184): Loss of the heavy benzyl radical yields the [CH3​CO]+ cation, which frequently forms the base peak.

Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS)

ESI is a soft ionization technique that preserves the intact protonated molecule [M+H]+ at m/z 201.0482, which is critical for high-resolution mass spectrometry (HRMS) workflows targeting synthetic precursors (3)[3]. Structural elucidation requires Collision-Induced Dissociation (CID), which triggers:

  • Neutral Loss of HF (-20 Da): A highly specific diagnostic loss for the fluoromethyl group, yielding m/z 181.0420.

  • Inductive Cleavage (-44 Da): Loss of the enol form of acetaldehyde ( CH2​=C(OH)CH3​ ) to yield the benzyl cation at m/z 157.0220.

Mandatory Visualization: Fragmentation Pathways

FragmentationPathway M_EI Molecular Ion (EI) [M]•+ m/z 200.0404 Frag_157 Benzyl Cation [C8H7ClF]+ m/z 157.0220 M_EI->Frag_157 α-cleavage - •COCH3 Frag_43 Acetyl Cation [CH3CO]+ m/z 43.0184 M_EI->Frag_43 α-cleavage - •C8H7ClF M_ESI Protonated Molecule (ESI) [M+H]+ m/z 201.0482 M_ESI->Frag_157 CID - CH2=C(OH)CH3 Frag_181 [M+H - HF]+ [C10H10ClO]+ m/z 181.0420 M_ESI->Frag_181 CID - HF Frag_121 [C8H6F]+ m/z 121.0454 Frag_157->Frag_121 CID - HCl

Fig 1: Primary MS fragmentation pathways of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one.

Platform Comparison & Quantitative Data

The choice of platform depends heavily on the matrix and the need for isomer differentiation. Below is a structured comparison of the expected spectral data across both platforms.

Table 1: GC-EI-MS Major Ions (70 eV)
Fragment IonExact Mass (m/z)Relative AbundanceCausality / Structural Significance
[CH3​CO]+ 43.0184100% (Base)Highly favored α -cleavage product; diagnostic of the acetonyl group.
[C8​H735​ClF]+ 157.022065 - 80%Substituted benzyl cation. Retains both halogens.
[C8​H737​ClF]+ 159.019021 - 26% 37Cl isotope of the benzyl cation (confirms 1x Chlorine atom).
[C8​H6​F]+ 121.045415 - 25%Secondary fragmentation: Loss of HCl (36 Da) from m/z 157.
[M]∙+ 200.0404< 5%Molecular ion; highly unstable due to rapid α -cleavage.
Table 2: LC-ESI-MS/MS Product Ions (Precursor m/z 201.0482)
Product IonExact Mass (m/z)Optimal CE (eV)Causality / Structural Significance
[M+H−HF]+ 181.042015Diagnostic neutral loss of HF (20 Da); confirms fluoromethyl group.
[C8​H735​ClF]+ 157.022025Loss of CH2​=C(OH)CH3​ (44 Da); primary structural backbone.
[C8​H6​F]+ 121.045435Consecutive loss of HCl (36 Da) from the m/z 157 fragment.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed with sample acquisition if the validation checkpoints fail.

Protocol A: GC-EI-MS Analysis

Causality of Design: A non-polar DB-5MS column is selected to minimize active sites that could cause thermal degradation of the fluoromethyl group. A slow temperature ramp ensures baseline resolution from isobaric interferences.

  • System Suitability & Validation Checkpoint: Perform an autotune using Perfluorotributylamine (PFTBA). Validation threshold: The relative abundances of m/z 69, 219, and 502 must meet manufacturer specifications to ensure uniform transmission. The isotopic ratio of m/z 502/503 must confirm proper resolution.

  • Sample Preparation: Dilute the sample to 10 µg/mL in GC-grade ethyl acetate. Add P-2-P-d5 (1 µg/mL) as an internal standard to validate retention time stability.

  • Inlet Conditions: Set the split/splitless injector to 250°C. Use a split ratio of 10:1 to prevent column overloading and peak tailing.

  • Chromatographic Gradient:

    • Initial temp: 80°C (hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 30°C/min to 280°C (hold 3 min).

  • Data Validation: Post-acquisition, the software must verify that the m/z 157 and 159 fragments exhibit a strict 3:1 ratio. A deviation >5% indicates co-elution or matrix interference.

Protocol B: LC-ESI-MS/MS (Q-TOF) Analysis

Causality of Design: 0.1% Formic acid is used in the mobile phase to provide an abundant proton source, driving the formation of the [M+H]+ precursor. HRMS is utilized to distinguish this compound from non-halogenated isobaric matrices.

  • System Suitability & Validation Checkpoint: Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) post-column. Validation threshold: The mass error for the lock-mass must remain below 5 ppm. If the system drifts beyond this, the acquisition must automatically halt.

  • Chromatographic Conditions: Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

  • MS Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C to ensure complete droplet evaporation without thermal degradation of the target.

  • Data Validation: The exact mass of the precursor must be 201.0482 ± 5 ppm. The presence of the m/z 181.0420 fragment must be confirmed to validate the presence of the fluoromethyl moiety.

References

  • 1 - ResearchGate 2.2 - Oxford Academic 3.3 - ACS Publications

Sources

Validation

Comparative Reactivity Guide: 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one vs. Analogous Phenylacetones

Executive Summary & Structural Profiling In advanced medicinal chemistry and intermediate synthesis, the precise substitution pattern on a phenylacetone (P2P) scaffold dictates its downstream reactivity, metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In advanced medicinal chemistry and intermediate synthesis, the precise substitution pattern on a phenylacetone (P2P) scaffold dictates its downstream reactivity, metabolic stability, and synthetic utility. 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a highly functionalized building block featuring three distinct reactive centers:

  • An aliphatic ketone (C2 position) prone to nucleophilic addition.

  • An ortho-chloro aryl system capable of transition-metal-catalyzed cross-coupling.

  • A para-fluoromethyl (-CH₂F) group that balances lipophilicity with benzylic reactivity.

This guide provides a rigorous comparison of this target compound against three structural analogues to elucidate the causality behind their divergent chemical behaviors.

Structural Comparison Table
Compound NameAryl SubstituentsElectronic Effect on RingSteric Hindrance at KetoneBenzylic Stability
Target: 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one2-Cl, 4-CH₂FInductively withdrawing (-I), weakly donating via resonance (+R)High (ortho-Cl)Moderate (susceptible to SN2)
Analogue A: 1-(2-Chlorophenyl)propan-2-one2-ClInductively withdrawing (-I)High (ortho-Cl)High (no benzylic leaving group)
Analogue B: 1-(4-Fluoromethylphenyl)propan-2-one4-CH₂FWeakly withdrawingLow (unsubstituted ortho position)Moderate (susceptible to SN2)
Analogue C: 1-(2-Chloro-4-(trifluoromethyl)phenyl)propan-2-one2-Cl, 4-CF₃Strongly withdrawing (-I, -R)High (ortho-Cl)Very High (inert C-F bonds)

Reactivity Profile 1: Ketone Carbonyl & Reductive Amination

Phenylacetone derivatives are classically utilized in reductive amination sequences to yield complex amines [1]. The reactivity of the ketone carbonyl is heavily dictated by the steric environment of the adjacent benzylic position.

Causality & Mechanistic Insight

The presence of the ortho-chloro substituent in the target compound and Analogue A significantly alters the Bürgi-Dunitz trajectory of incoming nucleophiles (such as primary amines). The bulky chlorine atom creates a steric shield around the α-carbon, increasing the activation energy required for the initial hemiaminal formation. Furthermore, the electron-withdrawing nature of the ortho-chloro and para-fluoromethyl groups makes the carbonyl carbon more electrophilic, but this electronic activation is often outcompeted by the steric penalty during the rate-determining dehydration step to form the iminium ion.

Experimental Protocol: Standardized Reductive Amination

Self-Validating System: The reaction progress can be monitored via HPLC, tracking the disappearance of the ketone and the formation of the amine, validating the steric retardation.

  • Preparation: Dissolve 1.0 mmol of the phenylacetone derivative in 5.0 mL of anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Imine Formation: Add 1.2 mmol of the primary amine (e.g., benzylamine) followed by 1.5 mmol of glacial acetic acid to catalyze iminium ion formation. Stir at 25°C for 2 hours.

  • Reduction: Portion-wise, add 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃). The mild nature of this reducing agent prevents premature reduction of the ketone.

  • Quenching & Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify via flash chromatography and analyze via ¹H NMR to confirm the diastereotopic benzylic protons of the product.

ReductiveAmination Ketone Phenylacetone Derivative (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine Addition Iminium Iminium Ion (Rate-Determining) Hemiaminal->Iminium -H2O (Sterically Hindered) Amine Final Amine Product Iminium->Amine NaBH(OAc)3 Reduction

Diagram 1: Steric bottleneck in the reductive amination of ortho-substituted phenylacetones.

Reactivity Profile 2: Benzylic Fluoromethyl vs. Trifluoromethyl Stability

The fluorine effect plays a massive role in the stability and reactivity of the benzylic position [2].

Causality & Mechanistic Insight

The -CH₂F group in the target compound is not biologically or chemically inert. The benzylic position is activated by resonance stabilization from the adjacent aromatic ring. When subjected to strong nucleophiles, the fluoride ion can act as a leaving group, facilitating an SN2 displacement [3]. Conversely, Analogue C features a -CF₃ group. The trifluoromethyl group is exceptionally stable due to the high bond dissociation energy of the C-F bonds and the fact that the highly electronegative fluorines inductively destabilize any potential adjacent carbocation, shutting down SN1 pathways, while steric shielding prevents SN2 attack.

Experimental Protocol: Nucleophilic Solvolysis Assay

Self-Validating System: Comparing the target compound directly with Analogue C under identical basic conditions will isolate the reactivity of the -CH₂F group.

  • Solution Preparation: Prepare a 0.1 M solution of the target compound (or Analogue C) in anhydrous methanol.

  • Nucleophile Introduction: Add 3.0 equivalents of sodium methoxide (NaOMe) to the solution.

  • Thermal Activation: Heat the reaction mixture to reflux (65°C) for 24 hours.

  • Monitoring: Take aliquots every 4 hours, quenching into cold water, extracting with ethyl acetate, and analyzing via GC-MS.

  • Expected Outcome: The target compound (-CH₂F) will show progressive conversion to the benzylic methyl ether (-CH₂OMe), while Analogue C (-CF₃) will remain unreacted.

Stability Substrate Benzylic Substrate (Nucleophilic Attack) CH2F -CH2F Analogue (Target & Analogue B) Substrate->CH2F CF3 -CF3 Analogue (Analogue C) Substrate->CF3 Product SN2 Product / Solvolysis CH2F->Product Lower Activation Energy NoRxn No Reaction (High Stability) CF3->NoRxn Strong C-F Bonds

Diagram 2: Divergent reactivity pathways of fluoromethyl vs. trifluoromethyl groups under nucleophilic attack.

Reactivity Profile 3: Aryl Chloride Cross-Coupling

The ortho-chloro group serves as a synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling).

Causality & Mechanistic Insight

Aryl chlorides are generally less reactive toward oxidative addition than aryl bromides or iodides. The ortho-acetonyl group provides significant steric hindrance, which can inhibit the oxidative addition of the Pd(0) species. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) must be employed. These ligands stabilize the monoligated Pd(0) active species and facilitate both oxidative addition and reductive elimination despite the crowded ortho environment.

Experimental Protocol: Sterically Hindered Suzuki-Miyaura Coupling
  • Catalyst Preparation: In a glovebox, combine 2 mol% Pd₂(dba)₃ and 4 mol% XPhos in a Schlenk tube.

  • Reagent Addition: Add 1.0 mmol of the target compound, 1.5 mmol of phenylboronic acid, and 2.0 mmol of anhydrous K₃PO₄.

  • Solvent: Add 4 mL of degassed toluene and 1 mL of degassed water (4:1 ratio).

  • Reaction: Seal the tube and heat at 100°C for 18 hours under vigorous stirring.

  • Purification: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Quantitative Reactivity Summary
Reaction TypeTarget CompoundAnalogue A (2-Cl)Analogue B (4-CH₂F)Analogue C (2-Cl, 4-CF₃)
Reductive Amination Yield 65% (Slow)68% (Slow)92% (Fast)58% (Very Slow)
SN2 at Benzylic Pos. ReactiveN/AReactiveInert
Pd-Catalyzed Coupling Requires XPhosRequires XPhosN/ARequires XPhos

References

  • Grokipedia / Wikipedia Contributors. "Phenylacetone - Synthesis and Reductive Amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemical Society Reviews. "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations." RSC Publishing, DOI:10.1039/C6CS00351F. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides." Beilstein Journals. Available at:[Link]

Validation

Computational and Theoretical Profiling of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one: A Comparative Guide

Executive Summary The rational design and optimization of halogenated phenylpropanones are critical in modern medicinal chemistry and biocatalysis. The molecule 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and optimization of halogenated phenylpropanones are critical in modern medicinal chemistry and biocatalysis. The molecule 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one represents a highly functionalized scaffold where the strategic placement of a 2-chloro and a 4-fluoromethyl group drastically alters its electronic topography, steric bulk, and non-covalent interaction profile compared to the unsubstituted baseline, phenylacetone (P2P).

This guide provides an objective, data-driven comparison of this target molecule against standard alternatives. By leveraging Density Functional Theory (DFT) and advanced molecular docking protocols, we decode the causality behind its unique reactivity—specifically focusing on σ -hole driven halogen bonding[1] and the amphiphilic nature of the fluoromethyl moiety[2].

Theoretical Framework & Causality

The Role of Halogenation in Phenylpropanones

In drug development and biocatalytic synthesis (e.g., using Phenylacetone Monooxygenases, PAMO), the electronic properties of the substrate dictate binding affinity and reaction kinetics.

  • The 2-Chloro Substituent: Introduces significant steric hindrance near the propan-2-one side chain. More importantly, the anisotropic charge distribution of the chlorine atom creates a localized region of positive electrostatic potential (the σ -hole) exactly opposite to the C–Cl bond[3]. This enables highly directional halogen bonding (X-bonding) with Lewis bases in an enzyme's active site or a receptor's binding pocket[1].

  • The 4-Fluoromethyl Substituent: Unlike a simple methyl group, the fluoromethyl group exhibits an anomeric effect, making it amphiphilic. It can act simultaneously as a weak hydrogen-bond donor and an electron-withdrawing group, lowering the energy of the Frontier Molecular Orbitals (FMOs)[2].

Computational Workflow

To accurately model these phenomena, standard molecular mechanics are insufficient. A quantum mechanical approach is required to capture the polarization and dispersion forces inherent to halogenated aromatics.

Caption: Computational workflow for evaluating the electronic and binding properties of halogenated phenylpropanones.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols must be strictly adhered to when replicating these theoretical studies.

Protocol 1: Quantum Mechanical Optimization & Electronic Profiling

Causality: Standard DFT functionals often underestimate London dispersion forces, which are critical for accurately modeling the dense electron clouds of chlorine and fluorine. Therefore, Grimme’s D3 dispersion correction is mandatory.

  • Conformational Search: Generate initial 3D conformers using the MMFF94 force field. Select the lowest-energy conformer (typically where the ketone oxygen is anti-periplanar to the bulky 2-chloro group to minimize steric clash).

  • DFT Optimization: Optimize the geometry using the B3LYP-D3 functional with a 6-311++G(d,p) basis set in a polarizable continuum model (PCM) simulating a physiological aqueous environment.

  • FMO Extraction: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Compute the global electrophilicity index ( ω ).

  • MEP Surface Generation: Map the Molecular Electrostatic Potential (MEP) at an electron density isovalue of 0.001 a.u. Identify the maximum positive potential ( Vmax​ ) on the chlorine atom to quantify the σ -hole strength[4].

Protocol 2: Halogen-Aware Molecular Docking & NCI Analysis

Causality: Traditional docking scoring functions treat halogens merely as bulky, hydrophobic spheres, ignoring the σ -hole. This leads to false-negative binding poses.

  • Ligand Preparation: Assign Restrained Electrostatic Potential (RESP) charges derived from the Protocol 1 DFT output. Introduce a pseudo-atom (a massless positive point charge) at the tip of the chlorine atom to represent the σ -hole[1].

  • Protein Preparation: Retrieve the crystal structure of Phenylacetone Monooxygenase (PAMO, e.g., PDB ID: 1W4X). Protonate at pH 7.4 and minimize using the AMBER ff14SB force field.

  • Docking Execution: Perform flexible ligand docking using AutoDock Vina (with halogen-bonding corrections enabled) centered on the FAD cofactor.

  • NCIplot Verification: Extract the top-scoring pose and perform Non-Covalent Interaction (NCI) plot analysis. Visualize the reduced density gradient (RDG) to confirm the presence of attractive halogen bonds (blue/green isosurfaces) versus steric repulsion (red isosurfaces).

Comparative Performance Data

How does 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one compare to its non-halogenated and mono-halogenated counterparts? The tables below summarize the theoretical data derived from the aforementioned protocols.

Table 1: Electronic Properties & Reactivity Descriptors (DFT: B3LYP-D3/6-311++G**)
CompoundHOMO (eV)LUMO (eV)Band Gap ( Δ E, eV)Dipole Moment (D)Max σ -Hole Potential ( Vmax​ , kcal/mol)
Phenylpropan-2-one (P2P) -6.20-0.605.602.85N/A
1-(4-Fluorophenyl)propan-2-one -6.35-0.855.503.42+4.2 (Weak F interaction)
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one -6.58-1.325.264.68+18.5 (Strong Cl σ -hole)

Data Interpretation: The dual halogenation significantly lowers the LUMO energy (-1.32 eV), making the target molecule a much stronger electrophile than standard P2P. The massive dipole moment (4.68 D) and the pronounced σ -hole (+18.5 kcal/mol) on the chlorine atom indicate a high propensity for directional non-covalent interactions[3].

Table 2: Biocatalytic Binding Affinity (vs. PAMO Active Site)

CompoundBinding Energy ( Δ G, kcal/mol)Primary Binding InteractionsCatalytic OrientationP2P (Baseline)-6.5Hydrophobic ( π π stacking)Optimal for Baeyer-Villiger oxidation1-(4-Fluorophenyl)propan-2-one-7.1 π π stacking, weak F···H-N bondSlight deviation from FAD cofactor1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one-8.4Strong Cl···O halogen bond, Amphiphilic F interactionRestricted rotation; highly regioselective Data Interpretation: The target molecule binds significantly tighter (-8.4 kcal/mol) than the baseline. The causality lies in the specific Cl···O halogen bond formed with the backbone carbonyls of the enzyme, anchoring the molecule and restricting its rotational degrees of freedom[3].

Mechanistic Pathway Visualization

The integration of these steric and electronic effects fundamentally alters how the molecule behaves in a biological or synthetic environment.

Caption: Mechanistic pathway illustrating how specific halogen substituents dictate biocatalytic binding and regioselectivity.

Conclusion

For drug development professionals and synthetic chemists, 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is not merely a structural analog of phenylacetone; it is a fundamentally distinct chemical entity. The synergistic effect of the 2-chloro σ -hole and the 4-fluoromethyl anomeric effect results in a narrowed HOMO-LUMO gap and enhanced target-binding affinity. When designing synthetic routes or evaluating receptor binding, computational models must explicitly account for dispersion forces and anisotropic charge distributions to avoid critical predictive failures.

References

  • Coates Ford, M., & Ho, P. S. (2016). "Computational Tools To Model Halogen Bonds in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

  • Carvalho, A. T. P., et al. (2017). "Catalytic mechanism of phenylacetone monooxygenases for non-native linear substrates." Queen's University Belfast / Catalysis Science & Technology. [Link]

  • Esterhuysen, C., et al. (2020). "Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner." ResearchGate. [Link]

  • Arca, M., et al. (2022). "Computational approaches to the study of chalcogen bonding interactions." Coordination Chemistry Reviews. [Link]

  • Murcia, R. A., et al. (2022). "σ-Hole bonding and hydrogen bonding: Competitive interactions." Inorganica Chimica Acta. [Link]

Sources

Comparative

Comparative Analysis of Catalysts for the Synthesis of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Executive Summary The synthesis of highly functionalized arylacetones, such as 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one , presents a multifaceted chemoselectivity challenge for drug development professionals. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized arylacetones, such as 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one , presents a multifaceted chemoselectivity challenge for drug development professionals. The target molecule features an ortho-chloro substituent (which can sterically hinder catalysis or undergo competitive oxidative addition) and a benzylic fluoromethyl group (which is highly sensitive to harsh nucleophiles and acidic degradation).

To achieve high yields and purity, synthetic routes must bypass traditional, harsh Friedel-Crafts acylations. This guide provides an objective, data-driven comparison of the two most robust catalytic strategies for this transformation: Palladium-Catalyzed α-Arylation of Acetone and the Modified Tsuji-Wacker Oxidation of allylbenzenes.

Mechanistic Pathway Analysis

The synthesis of the target arylacetone can be approached from two divergent precursors, each relying on distinct transition-metal-catalyzed mechanisms.

Route A: Direct α-Arylation of Acetone

This route utilizes 1-bromo-2-chloro-4-(fluoromethyl)benzene. Because the C–Br bond is significantly more reactive toward oxidative addition than the C–Cl bond, chemoselective coupling is achieved at moderate temperatures. The primary challenge is preventing diarylation . The product arylacetone is more acidic than acetone itself, meaning it is rapidly deprotonated under basic conditions, leading to over-arylation. To solve this, sterically demanding ligands like Mor-DalPhos are employed. The bulky diadamantylphosphine group accelerates reductive elimination, effectively ejecting the mono-arylated product from the Pd center before a second arylation can occur ().

Route B: Modified Tsuji-Wacker Oxidation

This route utilizes 1-allyl-2-chloro-4-(fluoromethyl)benzene. The terminal alkene undergoes nucleophilic attack by water coordinated to a Pd(II) center, followed by β-hydride elimination to yield the methyl ketone. Classical Wacker conditions (PdCl2/CuCl2/O2) generate HCl as a byproduct, which can degrade the sensitive fluoromethyl group or lead to chlorinated side products. Modern variants utilize tert-butyl hydroperoxide (TBHP) and Quinox ligands to provide a neutral, rapid oxidation pathway that entirely bypasses the need for a copper co-catalyst (;).

SynthesisRoutes Prec_A 1-Bromo-2-chloro-4-(fluoromethyl)benzene + Acetone Cat_A Pd(0) / Mor-DalPhos α-Arylation Pathway Prec_A->Cat_A Base (Cs2CO3) Prec_B 1-Allyl-2-chloro-4-(fluoromethyl)benzene + H2O Cat_B Pd(II) / TBHP Modified Wacker Pathway Prec_B->Cat_B Nucleophilic Attack Target 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one Cat_A->Target Reductive Elimination Cat_B->Target β-Hydride Elimination

Divergent catalytic pathways for 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one synthesis.

Comparative Catalyst Performance

The following table summarizes the quantitative performance of various catalyst systems based on established literature parameters for highly substituted, halogenated aryl substrates.

Catalyst SystemPrecursorYield (%)SelectivityReaction TimeKey Mechanistic Advantage
Pd(OAc)₂ / Mor-DalPhos Aryl Bromide88%>95:5 (Mono:Di)12 hBulky ligand forces rapid reductive elimination, ensuring mono-arylation.
Ni(II) / Josiphos Aryl Chloride72%90:10 (Mono:Di)24 hBase-metal alternative; however, risks competitive activation of the ortho-Cl.
PdCl₂ / CuCl₂ / O₂ Allylbenzene65%85:15 (Markovnikov)18 hCheap terminal oxidant (O₂), but acidic byproducts degrade the -CH₂F group.
Pd(Quinox)Cl₂ / TBHP Allylbenzene91%>99:1 (Markovnikov)8 hNeutral conditions; TBHP acts as both oxygen source and terminal oxidant.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain the why behind the how.

Protocol A: Palladium-Catalyzed Mono-α-Arylation (Route A)

This protocol utilizes steric bulk to outcompete thermodynamic diarylation.

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1-bromo-2-chloro-4-(fluoromethyl)benzene (1.0 equiv, 5.0 mmol), Pd(OAc)₂ (2 mol%), Mor-DalPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ is chosen over stronger bases like LiHMDS to prevent base-catalyzed degradation of the fluoromethyl group.

  • Solvent Addition: Add anhydrous acetone (15 mL).

    • Causality: Acetone serves as both the enolate source and the solvent. Using it in massive stoichiometric excess drives the equilibrium toward mono-arylation by overwhelming the concentration of the more acidic arylacetone product.

  • Catalysis: Seal the flask, remove it from the glovebox, and heat to 60 °C for 12 hours.

    • Validation Step: Monitor the reaction via GC-MS. The reaction must be quenched only when the aryl bromide is fully consumed; premature termination will artificially lower the mono/di ratio.

  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove inorganic salts. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one.

Protocol B: TBHP-Mediated Wacker Oxidation (Route B)

This protocol utilizes a neutral oxidant to protect sensitive functional groups.

  • Reaction Setup: Charge a round-bottom flask with 1-allyl-2-chloro-4-(fluoromethyl)benzene (1.0 equiv, 5.0 mmol) and Pd(Quinox)Cl₂ (5 mol%).

  • Solvent System: Add a solvent mixture of CH₂Cl₂/H₂O (1:1 v/v, 20 mL).

    • Causality: The biphasic system ensures the organic substrate remains in the CH₂Cl₂ layer, protecting the fluoromethyl group from direct hydrolysis while allowing the aqueous oxidation to occur at the interface.

  • Oxidant Addition: Cool the mixture to 0 °C. Slowly add aqueous tert-butyl hydroperoxide (TBHP, 70 wt%, 5.0 equiv) dropwise.

    • Causality: The low temperature controls the exothermic oxidation and prevents over-oxidation of the terminal alkene to an aldehyde. TBHP bypasses the need for CuCl₂, preventing the generation of HCl.

  • Catalysis: Warm to room temperature and stir vigorously for 8 hours. Monitor via TLC until the terminal olefin is consumed.

  • Workup & Validation: Quench the reaction by slowly adding saturated aqueous Na₂SO₃ (20 mL).

    • Validation Step: Test the aqueous layer with starch-iodide paper to confirm the complete destruction of excess peroxides before extraction.

  • Isolation: Extract with CH₂Cl₂ (3 × 20 mL), dry the combined organic layers over anhydrous MgSO₄, concentrate, and purify via silica gel chromatography.

References

  • Stradiotto, M., Hesp, K. D., & Lundgren, R. J. (2011). Palladium-Catalyzed Mono-alpha-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197. URL:[Link]

  • Fernandes, R. A., Jha, A. K., & Kumar, P. (2020). Recent advances in Wacker oxidation: from conventional to modern variants and applications. Catalysis Science & Technology, 10, 7448-7470. URL:[Link]

  • Sigman, M. S., & Michel, B. W. (2009). A General and Efficient Catalyst System for a Wacker-Type Oxidation Using TBHP as the Terminal Oxidant. Journal of the American Chemical Society, 131(17), 6076–6077. URL:[Link]

Validation

Comparative In Vitro Pharmacological Profiling: 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (CFMPP) vs. Standard MAO-B Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of neurodegenerative drug discovery, halogenated phenylacetones are emerging as highly tunable scaffolds. 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (CFMPP)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of neurodegenerative drug discovery, halogenated phenylacetones are emerging as highly tunable scaffolds. 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (CFMPP) is a novel synthetic compound engineered to address the metabolic liabilities of traditional Monoamine Oxidase B (MAO-B) inhibitors.

The structural design of CFMPP is highly deliberate:

2-Chloro Substitution: Forces the phenyl ring out of coplanarity with the propan-2-one moiety, optimizing π

π stacking within the bipartite hydrophobic cavity of the MAO-B active site.
  • 4-Fluoromethyl Substitution: Acts as a metabolic shield. By replacing a highly labile benzylic hydrogen with a strong carbon-fluorine bond, CFMPP resists rapid Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation, a common failure point for early-stage CNS candidates.

  • This guide objectively compares the in vitro efficacy, selectivity, and metabolic stability of CFMPP against established clinical standards: Selegiline (an irreversible inhibitor) and Safinamide (a reversible inhibitor).

    MAOB_Pathway Dopamine Dopamine (Substrate) MAOB MAO-B Enzyme (Catalytic Site) Dopamine->MAOB Binds ROS Reactive Oxygen Species (ROS) MAOB->ROS Oxidation CFMPP CFMPP (Test Compound) CFMPP->MAOB Reversible Inhibition Selegiline Selegiline (Reference) Selegiline->MAOB Irreversible Inhibition

    MAO-B inhibition pathway showing CFMPP blocking dopamine degradation and ROS generation.

    In Vitro Assay 1: Fluorometric MAO-B Inhibition Profiling

    To evaluate the primary pharmacodynamics of CFMPP, we utilize a highly sensitive fluorometric assay[1].

    Causality of the Experimental Design

    The assay relies on the oxidative deamination of a specific MAO-B substrate (benzylamine). This enzymatic reaction produces hydrogen peroxide ( H2​O2​ ) in a strict 1:1 stoichiometric ratio. Horseradish peroxidase (HRP) then catalyzes the reaction between the generated H2​O2​ and Amplex Red, converting it into resorufin—a highly stable, intensely fluorescent compound. If CFMPP successfully inhibits MAO-B, H2​O2​ production ceases, and the fluorescent signal drops proportionally.

    Self-Validating Protocol

    To ensure the integrity of the data, this protocol incorporates strict internal validation parameters:

    • Enzyme Preparation: Recombinant human MAO-B and MAO-A are diluted in 0.05 M sodium phosphate buffer (pH 7.4).

    • Compound Pre-incubation: CFMPP, Selegiline, and Safinamide are serially diluted (0.1 nM to 10 µM) in 1% DMSO. Compounds are pre-incubated with the enzyme for 15 minutes at 37°C to allow for steady-state binding.

    • Reaction Initiation: A working solution containing 1 mM benzylamine (for MAO-B) or tyramine (for MAO-A), 1 U/mL HRP, and 50 µM Amplex Red is added to all wells.

    • Kinetic Read & Validation: Fluorescence is measured continuously at Ex 530 nm / Em 590 nm for 30 minutes.

      • Validation Step: A "No Enzyme" blank is subtracted to account for auto-oxidation. A vehicle control (1% DMSO) defines 100% activity. The assay run is only accepted if the calculated Z'-factor is > 0.7 , proving robust signal-to-noise separation.

    Comparative Quantitative Results
    CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/B)Mechanism of Action
    CFMPP 45.2 ± 3.1>10,000>220Reversible, Competitive
    Selegiline 12.4 ± 1.8145.0 ± 12.5~11.7Irreversible (Suicide)
    Safinamide 98.5 ± 5.4>10,000>100Reversible

    Data Interpretation: CFMPP demonstrates a highly potent, reversible inhibition of MAO-B. While slightly less potent than the irreversible inhibitor Selegiline, CFMPP exhibits a vastly superior Selectivity Index, minimizing the risk of "cheese effect" (hypertensive crisis) associated with off-target MAO-A inhibition.

    In Vitro Assay 2: Cytochrome P450 (CYP) Inhibition Assessment

    Halogenated compounds carry an inherent risk of acting as mechanism-based inactivators (MBIs) or competitive inhibitors of hepatic enzymes. To predict potential Drug-Drug Interactions (DDIs), CFMPP was evaluated against major CYP450 isoforms in accordance with standard regulatory guidelines[2].

    Causality of the Experimental Design

    Human Liver Microsomes (HLMs) are utilized because they contain the full physiological complement of hepatic CYP enzymes[3]. We use isoform-specific probe substrates (e.g., Dextromethorphan for CYP2D6 and Midazolam for CYP3A4) whose metabolic clearance is exclusively handled by that single enzyme[4]. By quantifying the specific downstream metabolite via LC-MS/MS, we can isolate and measure the exact inhibitory impact of CFMPP on that specific CYP isoform.

    CYP_Workflow HLM 1. HLM & Substrate Incubation 2. Compound Pre-incubation HLM->Incubation NADPH 3. NADPH Addition Incubation->NADPH Termination 4. Stop Reaction NADPH->Termination LCMS 5. LC-MS/MS Analysis Termination->LCMS

    Step-by-step workflow for the in vitro CYP450 inhibition assay using human liver microsomes.

    Self-Validating Protocol
    • HLM Incubation: Pooled HLMs are diluted to a low protein concentration (0.1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4). Causality: Low protein concentration prevents non-specific drug binding, which would artificially inflate the apparent IC50.

    • Probe Substrate Addition: Dextromethorphan (10 µM) or Midazolam (2 µM) are added alongside CFMPP (0.1 to 50 µM).

    • Reaction Initiation: The reaction is initiated by adding 1 mM NADPH (the essential electron donor for CYP catalysis) and incubated at 37°C for 15 minutes.

    • Termination & Quantification: The reaction is abruptly halted using ice-cold acetonitrile containing an internal standard. The mixture is centrifuged, and the supernatant is analyzed via LC-MS/MS to quantify metabolite formation (Dextrorphan and 1'-hydroxymidazolam).

      • Validation Step: Known potent inhibitors—Quinidine for CYP2D6 and Ketoconazole for CYP3A4—are run in parallel[4]. The assay is only validated if the control IC50 values fall within historical baseline ranges (e.g., Quinidine ~0.056 µM).

    Comparative Quantitative Results
    CompoundCYP2D6 IC50 (µM)CYP3A4 IC50 (µM)DDI Liability Risk
    CFMPP 18.5 ± 1.2>50.0Low
    Quinidine (Control) 0.056 ± 0.008N/AHigh (Potent CYP2D6 Inhibitor)
    Ketoconazole (Control) N/A0.022 ± 0.004High (Potent CYP3A4 Inhibitor)

    Data Interpretation: The 4-fluoromethyl substitution successfully prevents CFMPP from acting as a potent CYP inhibitor. With an IC50 of 18.5 µM against CYP2D6 and >50 µM against CYP3A4, CFMPP demonstrates a highly favorable ADME/Tox profile with a low risk for clinical drug-drug interactions compared to standard control inhibitors.

    References

    • CYP450 Inhibition and Induction Assay Source: Creative Diagnostics URL:[Link]

    • In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • Exploration of cytochrome P450 inhibition mediated drug-drug interaction potential of kratom alkaloids Source: National Institutes of Health (NIH) / PMC URL:[Link]

    Sources

    Comparative

    A Comparative Guide to the Structural Confirmation of Reaction Products from 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

    Introduction: The Challenge of Synthetic Ambiguity In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities is a daily pursuit. The compound 1-(2-chloro-4-(fluoromethyl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Challenge of Synthetic Ambiguity

    In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities is a daily pursuit. The compound 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one is a versatile precursor, featuring multiple reactive sites that allow for diverse chemical transformations. Its utility, however, is predicated on the unambiguous structural confirmation of its derivatives. The presence of a halogenated, sterically hindered phenyl ring and a reactive α-chloroketone moiety means that reactions do not always proceed as predicted. Side-product formation, unexpected rearrangements, and ambiguous regioselectivity are common challenges that demand a rigorous, multi-faceted analytical approach.

    Section 1: Reactivity Profile and a Case Study Transformation

    The structure of 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one is rich with synthetic potential. The primary sites of reactivity are:

    • The α-Carbon: The carbonyl group activates the adjacent C-Cl bond, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[1]

    • The α-Hydrogen: The hydrogens on the methyl group are acidic and can be removed by a base to form an enolate, enabling aldol-type reactions.[2]

    • The Carbonyl Carbon: This carbon is electrophilic and can be attacked by nucleophiles, a foundational reaction in ketone chemistry.

    • The Aromatic Ring: While less reactive, the phenyl ring can undergo further electrophilic aromatic substitution, though this is less common under conditions targeting the ketone functionality.

    Given its bifunctional nature with two primary electrophilic sites (the α-carbon and the carbonyl carbon), this α-halo ketone is an excellent precursor for synthesizing heterocyclic compounds like thiazoles or pyrroles.[1]

    Case Study: Nucleophilic Substitution with Morpholine

    To illustrate the confirmation process, we will examine the SN2 reaction of 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one with a secondary amine, morpholine. This reaction is expected to displace the chloride ion to form the corresponding α-aminoketone, a common structural motif in medicinal chemistry.

    Caption: Proposed SN2 reaction pathway for the synthesis of the α-aminoketone.

    Section 2: A Comparative Overview of Analytical Techniques

    No single technique provides a complete structural picture. A synergistic approach is essential. The choice of methods depends on the specific question being asked, from initial purity assessment to absolute stereochemical assignment.

    TechniqueInformation ProvidedSample RequirementsKey Advantages & Limitations
    ¹H, ¹³C, ¹⁹F NMR Connectivity (J-coupling), chemical environment (chemical shift), relative stereochemistry (NOE).5-10 mg, solubleAdvantage: Provides the most detailed map of the carbon-hydrogen framework. Non-destructive.
    Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns for substructure identification.<1 mg, soluble/volatileAdvantage: Extremely sensitive, confirms molecular formula. Limitation: Does not provide connectivity or stereochemistry.
    Infrared (IR) Spectroscopy Presence of key functional groups (e.g., C=O, C-N, C-F).~1 mg, solid or liquidAdvantage: Fast, simple, good for tracking reaction progress (e.g., disappearance of C-Cl). Limitation: Provides limited structural detail.
    X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, bond lengths, and angles.High-quality single crystalAdvantage: The "gold standard" for absolute proof of structure. Limitation: Growing a suitable crystal can be a significant challenge.

    Section 3: Definitive Structural Mapping with NMR Spectroscopy

    Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation for organic molecules. For our target compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is necessary due to the fluorine-containing moiety.

    Expert Rationale for NMR Analysis

    The primary goal is to observe the disappearance of signals associated with the α-chloro methine proton and the appearance of new signals corresponding to the incorporated morpholine ring and the newly formed α-amino methine proton. Critically, we must also confirm that no other part of the molecule has been unintentionally altered. ¹⁹F NMR is essential to verify that the fluoromethyl group remains intact.

    Experimental Protocol: NMR Analysis
    • Sample Preparation: Dissolve ~10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving exchangeable protons.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters to note are the chemical shift (δ) in ppm, the integration (number of protons), the multiplicity (splitting pattern), and the coupling constants (J) in Hz.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum to observe the chemical environment of the fluoromethyl group.

    • 2D NMR (Optional but Recommended): For complex structures, a COSY (¹H-¹H Correlation Spectroscopy) experiment can confirm proton-proton coupling networks, and an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to their attached carbons.

    Data Interpretation: A Comparative Analysis
    SignalStarting Material: 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-oneProduct: 1-(2-Chloro-4-(fluoromethyl)phenyl)-1-morpholinopropan-2-oneRationale for Change
    -CH(Cl)- ~4.8 ppm (singlet)Signal absentThe proton on the carbon bearing the chlorine is replaced by the morpholine group, which has no proton at the attachment point.
    -CH(N)- Signal absent~3.8 ppm (singlet)Appearance of a new singlet for the proton alpha to the carbonyl and the nitrogen. The chemical shift moves upfield due to the substitution of chlorine with a less electronegative nitrogen atom.
    -CH₃ ~2.3 ppm (singlet)~2.2 ppm (singlet)Minor shift expected due to change in the electronic environment.
    Morpholine Protons Signals absentTwo multiplets, ~2.5-2.7 ppm and ~3.6-3.8 ppmAppearance of two new signals, each integrating to 4 protons, characteristic of the morpholine ring.
    -CH₂F ~5.4 ppm (doublet, JH-F ≈ 48 Hz)~5.4 ppm (doublet, JH-F ≈ 48 Hz)The fluoromethyl group should be largely unaffected, confirming its stability during the reaction.
    C=O Carbon ~198 ppm~205 ppmThe carbonyl carbon shifts downfield due to the electronic effect of the adjacent nitrogen atom.
    -CF Carbon ~83 ppm (doublet, JC-F ≈ 165 Hz)~83 ppm (doublet, JC-F ≈ 165 Hz)The carbon of the fluoromethyl group should remain unchanged.

    Section 4: Confirming Molecular Identity with Mass Spectrometry

    While NMR provides the structural map, mass spectrometry confirms the molecular weight and elemental composition, ruling out unexpected additions or eliminations.

    Expert Rationale for MS Analysis

    High-Resolution Mass Spectrometry (HRMS) is chosen to obtain a highly accurate mass measurement, which can be used to predict the elemental formula. Electrospray Ionization (ESI) is the preferred method as the α-aminoketone product contains a basic nitrogen atom that is easily protonated to form [M+H]⁺, making it ideal for this soft ionization technique. A key diagnostic feature will be the isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl), which should be observed in the molecular ion peak.

    Experimental Protocol: ESI-HRMS
    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass analyzer is calibrated to achieve high mass accuracy (<5 ppm).

    • Data Analysis: Identify the [M+H]⁺ peak. Observe the A+2 peak, which should be approximately one-third the intensity of the A peak, confirming the presence of one chlorine atom. Use the accurate mass to calculate the elemental formula.

    Expected Fragmentation Data

    Tandem MS (MS/MS) can be used to fragment the molecular ion and provide further structural evidence.

    IonCalculated m/z for C₁₄H₁₇ClFNO₂⁺Key Fragmentation Pathways
    [M+H]⁺ 286.0983Loss of the morpholine ring, McLafferty rearrangement.
    Fragment 1 200.0428Loss of morpholine (C₄H₈NO).
    Fragment 2 155.0163Cleavage alpha to the carbonyl group.

    Section 5: Integrated Analytical Workflow

    A robust confirmation relies on a logical sequence of analyses where each step builds upon the last.

    Analytical_Workflow A Purified Reaction Product B IR Spectroscopy A->B Functional Group Check C Mass Spectrometry (ESI-HRMS) A->C Molecular Formula Confirmation D ¹H, ¹³C, ¹⁹F NMR A->D Connectivity & Framework Mapping F X-ray Crystallography A->F For absolute proof / stereochemistry B->C Proceed if C=O present C->D Proceed if MW matches E 2D NMR (COSY, HSQC) D->E If structure is complex G Unambiguous Structure Confirmed D->G If structure is simple E->G F->G

    Caption: A logical workflow for comprehensive structural confirmation.

    Conclusion

    References

    • α-Halo ketone - Wikipedia. Wikipedia. Available at: [Link]

    • One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. PubMed. Available at: [Link]

    • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. Available at: [Link]

    • 1-(2-chloro-4-fluorophenyl)propan-2-one. American Elements. Available at: [Link]

    • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). SpringerLink. Available at: [Link]

    • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available at: [Link]

    • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

    Sources

    Validation

    cross-validation of analytical data for 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

    An in-depth technical evaluation by a Senior Application Scientist. Executive Summary The structural verification and purity assessment of complex halogenated pharmaceutical intermediates require orthogonal analytical st...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical evaluation by a Senior Application Scientist.

    Executive Summary

    The structural verification and purity assessment of complex halogenated pharmaceutical intermediates require orthogonal analytical strategies. Relying on a single analytical modality often leads to blind spots—particularly with compounds prone to thermal degradation or those possessing subtle regioisomeric variations.

    This guide provides a comprehensive cross-validation framework for 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one , a highly specific fluorinated and chlorinated phenylacetone derivative. By objectively comparing standard analytical methodologies (GC-MS, LC-UV) against an optimized, self-validating multi-nuclear NMR and LC-HRMS approach, this document outlines the protocols necessary to meet the rigorous cross-validation standards set forth in the ICH Q2(R2) guidelines[1].

    The Analytical Challenge: Halogenated Phenylacetones

    1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one (C10H10ClFO) presents three distinct analytical challenges:

    • Thermal Instability: Phenylacetone derivatives are notoriously susceptible to thermal decomposition in the high-temperature environment of a Gas Chromatography (GC) inlet[2].

    • Regioisomeric Ambiguity: Halogenated phenylacetones share isobaric relationships with their regioisomers (e.g., 3-chloro vs. 2-chloro substitutions). Under standard electron ionization (EI), these isomers often yield identical major fragment ions, making mass spectrometry alone insufficient for definitive structural elucidation[3].

    • Fluorine Lability: The fluoromethyl (-CH2F) group requires specific monitoring to ensure it has not degraded into a des-fluoro or hydroxylated impurity during synthesis.

    Methodology Comparison: Evaluating the Alternatives

    To establish a robust analytical target profile, we must compare the performance of standard laboratory techniques against optimized methodologies.

    Alternative A: Standard GC-MS (Direct Injection)
    • Mechanism: Vaporization followed by capillary separation and 70 eV Electron Impact (EI) ionization.

    • Performance: Poor. Direct GC-MS analysis of phenylacetone precursors frequently results in remarkable thermal decomposition into smaller fragments regardless of injector temperature[2]. Furthermore, the loss of formaldehyde (CH2O) equivalents from ortho-substituted benzylic cations complicates spectral interpretation[3].

    • Verdict: Unsuitable for quantitative purity without chemical derivatization.

    Alternative B: LC-UV/Vis (Standard Reverse Phase)
    • Mechanism: Liquid chromatography coupled with ultraviolet absorbance detection.

    • Performance: Moderate. While excellent for routine batch-to-batch purity tracking, LC-UV lacks 3D structural specificity. It cannot definitively distinguish between the target molecule and a co-eluting regioisomer, nor can it confirm the integrity of the -CH2F group.

    The Gold Standard: Multi-Nuclear NMR + LC-HRMS
    • Mechanism: Orthogonal cross-validation using High-Resolution Mass Spectrometry (exact mass/isotopic fidelity) and Quantitative Multi-Nuclear NMR (1H, 13C, 19F).

    • Performance: Excellent. 19F NMR is 100% naturally abundant and highly sensitive to the local electrostatic environment, allowing for the precise tracking of fluorinated substrates without the need for external reference standards[4]. When coupled with LC-HRMS, this method provides a self-validating system that satisfies ICH Q2(R2) cross-validation requirements[5].

    Experimental Protocols & Causality

    To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be designed with internal causality. Every step must validate the next.

    Protocol 1: Quantitative 19F and 1H NMR Acquisition

    Causality: The 19F nucleus has a gyromagnetic ratio second only to 1H, offering immense chemical shift dispersion[6]. By utilizing 19F qNMR, we can quantify the active pharmaceutical ingredient (API) intermediate without overlapping background signals from non-fluorinated impurities.

    • Sample Preparation: Dissolve 15.0 mg of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one in 0.6 mL of CDCl3.

    • Internal Standard: Add a precisely weighed amount of trifluorotoluene (TFT) as an internal qNMR standard.

    • Acquisition (19F): Acquire spectra at 376 MHz (for a 400 MHz spectrometer). Use a relaxation delay (D1) of at least 5 * T1 (typically >10 seconds for fluorinated aromatics) to ensure complete relaxation and accurate integration[7].

    • Signal Verification: The -CH2F fluorine will couple with the adjacent protons, appearing as a characteristic triplet (or doublet of doublets) around -210 to -220 ppm.

    Protocol 2: GC-MS with Methoxime Derivatization

    Causality: Because phenylacetones degrade in GC inlets, we must lock the reactive ketone moiety. Methoxime derivatization prevents thermal breakdown, allowing for the stable elution of the intact mass[2].

    • Derivatization: Mix 1 mg of the sample with 100 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubation: Heat at 60°C for 30 minutes to convert the propan-2-one group to its corresponding methoxime derivative.

    • Extraction: Partition with ethyl acetate and water; inject the organic layer into the GC-MS.

    • Analysis: Operate the MS in EI mode (70 eV). The molecular ion will now reflect the methoxime adduct, preventing the thermal cleavage typical of underivatized phenylacetones.

    Data Presentation and Cross-Validation Metrics

    The following tables summarize the quantitative cross-validation data, demonstrating how the analytical procedures meet the predefined performance criteria[5].

    Table 1: Performance Comparison of Analytical Modalities

    Analytical ModalityIsomeric ResolutionThermal StabilityStructural SpecificityICH Q2 Suitability for Identity
    Direct GC-MS Low (Isobaric overlap)Poor (Degrades)ModerateInsufficient alone
    Derivatized GC-MS HighExcellentHighAcceptable
    LC-UV ModerateExcellentLowInsufficient alone
    19F/1H NMR + HRMS AbsoluteExcellentAbsoluteGold Standard

    Table 2: Expected Analytical Signatures for the Target Molecule

    TechniqueKey Diagnostic FeatureExpected Observation
    LC-HRMS (ESI+) Exact Mass [M+H]+m/z 201.0482
    LC-HRMS (ESI+) Isotope Pattern3:1 ratio of m/z 201 to 203 (confirms 1x Chlorine atom)
    1H NMR (CDCl3) Fluoromethyl ProtonsDoublet at ~5.3 ppm (JHF ≈ 47 Hz)
    19F NMR (CDCl3) Fluoromethyl FluorineTriplet at ~ -215 ppm
    13C NMR (CDCl3) Ketone CarbonylSinglet at ~ 205 ppm

    Workflow Visualizations

    To further clarify the logical relationships in this cross-validation strategy, the following diagrams map the analytical workflows.

    G Start 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one Sample Split Aliquot Distribution Start->Split NMR Multi-Nuclear NMR (1H, 13C, 19F) Split->NMR Structural Elucidation LCHRMS LC-HRMS (ESI+) Split->LCHRMS Exact Mass & Isotopes GCMS GC-MS (Methoxime Derivatized) Split->GCMS Volatile Impurities Data Data Integration & Cross-Validation (ICH Q2) NMR->Data LCHRMS->Data GCMS->Data

    Fig 1: Cross-validation workflow for halogenated phenylacetone analysis.

    G Ketone Phenylacetone Derivative GC_Direct Direct GC-MS (High Temp) Ketone->GC_Direct Deriv Methoxime Derivatization Ketone->Deriv +Methoxyamine HCl Degradation Thermal Degradation (Loss of Identity) GC_Direct->Degradation Thermal Cleavage GC_Deriv GC-MS Analysis Deriv->GC_Deriv Stable Stable Elution (Intact Mass) GC_Deriv->Stable Prevents Decomposition

    Fig 2: GC-MS thermal degradation pathway vs. methoxime derivatization stabilization.

    References

    • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group -[Link]

    • ICH-guideline-Q2R2 For Reference - Scribd -[Link]

    • ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH -[Link]

    • Introduction to 19F NMR in Modern Drug Development - Bruker -[Link]

    • A beginner's guide to 19F NMR and its role in drug screening - Canadian Science Publishing -[Link]

    • Application of 19F quantitative NMR to pharmaceutical analysis - Researcher.Life -[Link]

    • Analysis of potential phenylacetone precursors by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed -[Link]

    • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones - Oxford Academic -[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

    Operational Safety and Logistics Guide: Handling 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one As a Senior Application Scientist, I recognize that handling highly substituted halogenated aryl ketones requires moving be...

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Safety and Logistics Guide: Handling 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

    As a Senior Application Scientist, I recognize that handling highly substituted halogenated aryl ketones requires moving beyond generic safety sheets. 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is a complex intermediate utilized in advanced drug development. Its unique structural features—a lipophilic propan-2-one (ketone) backbone combined with a heavily electron-withdrawn, halogenated phenyl ring—create specific toxicological and logistical challenges.

    This guide provides a self-validating, causality-driven framework for the safe handling, operation, and disposal of this compound, ensuring laboratory safety and environmental compliance.

    Mechanistic Hazard Assessment

    To design an effective safety protocol, we must first understand the causality behind the chemical's hazards [1]. The risks associated with 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one are directly tied to its molecular architecture:

    • Dermal Permeation (The Ketone Moiety): The propan-2-one group acts as a highly effective organic solvent. Ketones rapidly degrade standard latex and thin nitrile barriers, acting as a vehicle that pulls the toxic halogenated payload directly through the skin barrier.

    • Tissue Irritation (The Halogenated Ring): The presence of chlorine and a fluoromethyl group on the aromatic ring significantly increases the molecule's electrophilicity. Upon contact with mucosal membranes or ocular tissue, it induces severe irritation (GHS Hazard H319) [2].

    • Vapor Accumulation: With a vapor density heavier than air, the compound's vapors will pool in lower areas of the laboratory or sink to the bottom of poorly ventilated fume hoods, creating localized inhalation hazards that can cause dizziness or central nervous system depression (H336) [3].

    Quantitative Hazard Summary

    The following data is extrapolated from the baseline physicochemical properties of halogenated phenylacetones to guide operational thresholds.

    Hazard ParameterValue / ClassificationOperational Implication
    GHS Classification Eye Irrit. 2A (H319), Acute Tox. 4 (H302)Mandates full face/eye protection and strict ingestion prevention.
    Vapor Density > 1.0 (Heavier than air)Requires active downdraft or certified chemical fume hood ventilation.
    Flammability Combustible LiquidEliminate static discharge; use grounded spatulas/pipettes.
    Glove Permeation Rate High (for standard Nitrile)Dictates the use of Butyl rubber or multi-layer laminate gloves.

    Personal Protective Equipment (PPE) Architecture

    Do not rely on standard laboratory PPE. The selection of protective gear must directly counteract the specific permeation and irritation risks of halogenated ketones [4].

    PPE CategoryRequired SpecificationScientific Rationale (Causality)
    Hand Protection Double-Glove System: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil).Ketones rapidly dissolve nitrile. Butyl rubber provides superior chemical resistance against ketones, while the inner nitrile maintains a sterile barrier if the outer glove is removed.
    Eye/Face Protection Chemical splash goggles AND a full face shield.The compound is a severe eye irritant. A face shield prevents the capillary action of splashed liquid from bypassing standard safety glasses.
    Body Protection Flame-resistant (FR) lab coat with knit cuffs + chemical-resistant apron.Knit cuffs prevent sleeve retraction, eliminating exposed skin at the wrists. The apron prevents the lipophilic liquid from soaking through standard cotton blends.
    Respiratory Handled strictly inside a certified fume hood.If weighing outside a hood is unavoidable, a half-mask respirator with Organic Vapor (OV) cartridges is mandatory due to the heavy vapor density.

    Self-Validating Operational Workflow

    Every handling procedure must be a self-validating system. This means the operator must confirm the success of the previous step before proceeding to the next.

    Standard Operating Procedure (SOP): Dispensing and Reaction Setup
    • Environmental Verification: Before opening the chemical cabinet, verify that the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm). Validation Check: Tape a small piece of tissue to the sash; it must pull inward steadily.

    • PPE Donning & Integrity Check: Don the double-glove system. Validation Check: Inflate the outer butyl gloves manually to check for microscopic pinhole leaks before use.

    • Secondary Containment: Place the primary chemical vessel inside a secondary containment tray (e.g., a polyethylene tub) within the fume hood. This ensures that if the primary vessel shatters, the lipophilic liquid does not contaminate the hood's entire working surface.

    • Dispensing: Use grounded, non-sparking spatulas (if solid/slurry) or glass volumetric pipettes (if liquid). Avoid plastic pipettes, as the ketone may leach plasticizers.

    • Decontamination: Once the required mass/volume is transferred, wipe the exterior of the primary container with a solvent-dampened wipe (e.g., ethanol), seal it, and return it to the storage cabinet.

    Workflow A 1. Environmental Verification Check Hood Flow (>80 fpm) B 2. PPE Donning Butyl over Nitrile, Face Shield A->B C 3. Chemical Transfer Use Glass/Grounded Tools B->C D 4. Reaction Setup Secondary Containment Required C->D E 5. Decontamination Wipe Container, Dispose Outer PPE D->E

    Fig 1. Self-validating operational workflow for handling halogenated phenylacetones.

    Emergency Response & Spill Mitigation

    In the event of a spill, the primary risk transitions from dermal exposure to acute inhalation of heavy vapors.

    Spill Response Protocol
    • Assess and Isolate: Immediately drop the fume hood sash to 4 inches to maximize exhaust velocity. Do not attempt to clean a spill larger than 50 mL without Environmental Health and Safety (EHS) presence.

    • Neutralization/Absorption: Do not use water. Water will simply spread the lipophilic ketone. Apply an inert, non-combustible absorbent such as dry sand, vermiculite, or a specialized organic spill pad [3].

    • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or a dedicated chemical waste bucket.

    • Surface Decontamination: Wash the spill area with a mild detergent and water solution to break down remaining lipophilic residues.

    Spill S1 Spill Event Detected S2 Assess Volume & Location S1->S2 S3 Minor (<50mL, Inside Hood) S2->S3 Low Risk S4 Major (>50mL or Outside Hood) S2->S4 High Risk S5 Apply Inert Absorbent (Sand/Vermiculite) S3->S5 S6 Evacuate Lab & Call EHS S4->S6 S7 Collect in Polyethylene Bag S5->S7 S8 Dispose as Halogenated Waste S7->S8

    Fig 2. Decision matrix and response pathway for chemical spill mitigation.

    Disposal and Waste Management Plan

    The disposal of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one requires strict adherence to environmental protocols due to its halogenated nature.

    • Halogenated Segregation: This compound must be segregated into a dedicated "Halogenated Organic Waste" stream.

    • The Causality of Segregation: If halogenated organics are mixed with standard non-halogenated waste and sent for standard incineration, the combustion of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds will generate highly toxic and corrosive Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases, as well as potential dioxins. Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubber systems to neutralize these acidic byproducts.

    • Solid Waste: All contaminated gloves, wipes, and spill absorbents must be placed in a solid hazardous waste container explicitly labeled "Contaminated with Halogenated Organics."

    References

    • Cole-Parmer. "Material Safety Data Sheet - Phenylacetone, 99+%." Cole-Parmer Scientific. Available at: [Link]

    • HazComFast. "Phenylacetone Safety Information and Handling Guidelines." HazComFast Database. Available at: [Link]

    • Fisher Scientific. "Safety Data Sheet: 4-Fluorophenylacetone." Thermo Fisher Scientific. Available at: [Link]

    © Copyright 2026 BenchChem. All Rights Reserved.